molecular formula C15H17NO5 B15546326 (2E)-TCO-PNB ester

(2E)-TCO-PNB ester

Cat. No.: B15546326
M. Wt: 291.30 g/mol
InChI Key: XNTGBHHUEQUWSQ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-TCO-PNB ester is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTGBHHUEQUWSQ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C/C(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of (2E)-TCO-PNB Ester in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2E)-TCO-PNB ester is a bifunctional chemical tool that has gained significant traction in biomedical research, particularly in the fields of targeted therapeutics and advanced cellular imaging. Its utility lies in its ability to act as a molecular bridge, connecting two different molecules with high specificity and efficiency. This guide provides an in-depth overview of the applications, underlying chemical principles, and experimental considerations for researchers, scientists, and drug development professionals utilizing this versatile reagent.

Core Principles and Mechanism of Action

This compound, with the full chemical name (1R,2R,E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, possesses two key reactive moieties: a p-nitrophenyl (PNP) ester and a trans-cyclooctene (B1233481) (TCO) group. This dual functionality allows for a two-step bioorthogonal conjugation strategy.

  • Amine-Reactive PNP Ester: The PNP ester is an amine-reactive group. It readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins (e.g., antibodies), to form a stable carbamate (B1207046) bond. This reaction is typically carried out in a slightly basic buffer (pH 8.0-9.0) to ensure the amine is deprotonated and thus nucleophilic. The p-nitrophenolate anion is a good leaving group, driving the reaction forward. While N-hydroxysuccinimide (NHS) esters are more commonly used for amine acylation, PNP esters offer comparable reactivity and have been shown to be superior in certain applications, such as the radiolabeling of biomolecules, due to their stability and favorable acylation kinetics.[1]

  • Tetrazine-Reactive TCO Group: The TCO group is the cornerstone of one of the fastest and most specific bioorthogonal "click chemistry" reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction.[2] The high ring strain of the trans-cyclooctene makes it an exceptionally reactive dienophile that rapidly and specifically reacts with an electron-poor diene, most commonly a 1,2,4,5-tetrazine, to form a stable dihydropyridazine (B8628806) linkage. This reaction is highly bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.[2]

The combination of these two reactive groups in a single molecule allows researchers to first conjugate the this compound to an amine-containing molecule of interest, and then, in a separate step, "click" a tetrazine-modified molecule onto the TCO handle.

Key Research Applications

The unique properties of this compound have led to its adoption in several cutting-edge research areas:

Pre-targeted Immuno-PET Imaging and Radioimmunotherapy (RIT)

In traditional radioimmunotherapy, a radionuclide is directly conjugated to a monoclonal antibody (mAb). While effective at targeting tumors, the slow clearance of the large antibody from circulation can lead to significant off-target radiation exposure to healthy tissues. Pre-targeting strategies overcome this limitation by separating the targeting and therapeutic delivery steps.[3][4]

In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the tumor site while the unbound antibody clears from circulation. Subsequently, a much smaller, rapidly clearing radiolabeled tetrazine is administered, which then "clicks" with the TCO-modified antibody at the tumor, delivering the therapeutic payload with high precision.[3][4] This strategy significantly improves the tumor-to-background signal ratio and reduces off-target toxicity.

dot

pretargeting_workflow cluster_step1 Step 1: Administration of TCO-Antibody cluster_step2 Step 2: Tumor Targeting and Clearance cluster_step3 Step 3: Administration of Radiolabeled Tetrazine cluster_step4 Step 4: In Vivo Click Reaction and Imaging/Therapy mAb Monoclonal Antibody TCO_mAb TCO-Modified Antibody mAb->TCO_mAb Conjugation (PNB ester + Lysine) TCO_PNB This compound TCO_PNB->TCO_mAb injection1 Intravenous Injection TCO_mAb->injection1 tumor_cell Tumor Cell injection1->tumor_cell Accumulation at Tumor Site circulation Systemic Circulation injection1->circulation tumor_targeting Tumor-Targeted Radionuclide tumor_cell->tumor_targeting IEDDA Reaction clearance Clearance of Unbound Antibody circulation->clearance tetrazine Tetrazine radiolabeled_tetrazine Radiolabeled Tetrazine tetrazine->radiolabeled_tetrazine radionuclide Radionuclide radionuclide->radiolabeled_tetrazine injection2 Intravenous Injection radiolabeled_tetrazine->injection2 injection2->tumor_targeting imaging_therapy PET Imaging or Radioimmunotherapy tumor_targeting->imaging_therapy protac_mechanism cluster_synthesis PROTAC Synthesis cluster_degradation Mechanism of Action POI_ligand Protein of Interest (POI) Ligand TCO_ligand TCO-modified POI Ligand POI_ligand->TCO_ligand Amine Conjugation TCO_PNB This compound TCO_PNB->TCO_ligand PROTAC PROTAC TCO_ligand->PROTAC IEDDA Click Reaction E3_ligand E3 Ligase Ligand Tz_E3_ligand Tetrazine-modified E3 Ligase Ligand E3_ligand->Tz_E3_ligand Tetrazine Modification Tz_E3_ligand->PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) PROTAC->ternary_complex POI Target Protein (POI) POI->ternary_complex E3_ligase E3 Ubiquitin Ligase E3_ligase->ternary_complex ubiquitination Poly-ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome Targeting for Degradation degradation Protein Degradation proteasome->degradation Ub Ubiquitin Ub->ubiquitination

References

An In-depth Technical Guide to the Synthesis and Characterization of (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2E)-TCO-PNB ester , also known as (2E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a valuable reagent in the field of bioorthogonal chemistry. Its unique structure, featuring a strained trans-cyclooctene (B1233481) (TCO) moiety and an amine-reactive p-nitrophenyl (PNB) ester, makes it a powerful tool for the selective modification of biomolecules. This guide provides a comprehensive overview of its synthesis and characterization, offering detailed experimental protocols and data for researchers in drug development and related scientific disciplines.

Physicochemical Properties

This compound is a solid at room temperature and should be stored in a freezer under an inert atmosphere to maintain its stability. The trans-cyclooctene moiety is prone to isomerization to the more stable cis-isomer over time, which would result in a loss of reactivity in bioorthogonal reactions.[1]

PropertyValue
Chemical Formula C₁₅H₁₇NO₅
Molecular Weight 291.30 g/mol [2]
CAS Number 1580501-97-8[3]
Appearance White to pale yellow solid
Storage Conditions -20°C, under inert atmosphere, desiccated
Solubility Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the photoisomerization of (Z)-cyclooct-2-enol to (E)-cyclooct-2-enol, followed by the reaction of the trans-alcohol with p-nitrophenyl chloroformate.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_step1 Step 1: Photoisomerization cluster_step2 Step 2: Esterification Z_alcohol (Z)-cyclooct-2-enol Irradiation Irradiation (UV light) Methyl Benzoate (B1203000) (sensitizer) AgNO₃ on Silica (B1680970) Z_alcohol->Irradiation Reactant E_alcohol (E)-cyclooct-2-enol Irradiation->E_alcohol Product DMAP DMAP DCM E_alcohol->DMAP Reactant PNP_chloroformate p-Nitrophenyl chloroformate PNP_chloroformate->DMAP Reagent TCO_PNB This compound DMAP->TCO_PNB Final Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of (E)-cyclooct-2-enol

The precursor, (E)-cyclooct-2-enol, is synthesized via a photochemical isomerization of the corresponding (Z)-isomer. This reaction is typically carried out in the presence of a sensitizer (B1316253) and a silver salt to facilitate the formation of the strained trans-double bond.

Experimental Protocol:

  • A solution of (Z)-cyclooct-2-enol and methyl benzoate (as a sensitizer) in a mixture of diethyl ether and heptane (B126788) is prepared.

  • This solution is continuously passed through a column packed with silica gel impregnated with silver nitrate (B79036).

  • The column is irradiated with a UV lamp for an extended period (e.g., 32 hours). The silver nitrate on the silica support selectively complexes with the trans-isomer, driving the equilibrium towards its formation.

  • After the reaction is complete, the column is eluted with dichloromethane (B109758) to remove any unreacted starting material.

  • The silica gel is then treated with an ammonia (B1221849) solution to release the complexed (E)-cyclooct-2-enol.

  • The organic layers are combined, dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the major and minor diastereomers of (E)-cyclooct-2-enol as colorless oils.

Step 2: Synthesis of this compound

The synthesized (E)-cyclooct-2-enol is then converted to the final product, this compound, by reaction with p-nitrophenyl chloroformate in the presence of a base.

Experimental Protocol:

  • A solution of the minor diastereomer of (E)-cyclooct-2-enol in dichloromethane is cooled in an ice bath.

  • 4-(N,N-Dimethylamino)pyridine (DMAP) is added to the solution, followed by the addition of 4-nitrophenylchloroformate.

  • The reaction mixture is stirred overnight at room temperature.

  • The solution is then poured into a separatory funnel and washed sequentially with appropriate aqueous solutions to remove excess reagents and byproducts.

  • The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The presence of the trans-double bond is typically indicated by characteristic shifts in the olefinic proton and carbon signals.

Expected ¹H NMR Data (Illustrative)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2d2HAromatic protons ortho to NO₂
~7.4d2HAromatic protons meta to NO₂
~5.5-5.8m2HOlefinic protons (-CH=CH-)
~5.0m1HProton on the carbon bearing the carbonate
~1.5-2.5m10HAliphatic protons of the cyclooctene (B146475) ring
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure.

Expected Mass Spectrometry Data

TechniqueIonization Mode[M+H]⁺ (Calculated)[M+H]⁺ (Observed)
ESI-MSPositive292.1128Value to be determined experimentally
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized this compound. A high-purity product is essential for reliable results in subsequent applications.

Illustrative HPLC Method

ParameterCondition
Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile (B52724) and water (with 0.1% TFA)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Expected Purity >95%

Applications in Drug Development

The unique reactivity of this compound makes it a valuable tool in drug development, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The PNB ester group can be readily displaced by primary amines on biomolecules, such as the lysine (B10760008) residues on antibodies, to form a stable carbamate (B1207046) linkage. The TCO moiety can then undergo a rapid and specific bioorthogonal "click" reaction with a tetrazine-modified therapeutic agent.

Bioorthogonal Ligation Workflow

Bioorthogonal_Ligation cluster_conjugation Step 1: Antibody Conjugation cluster_ligation Step 2: Bioorthogonal Ligation Antibody Antibody (with Lysine residues) TCO_PNB This compound Antibody->TCO_PNB Reacts with Conjugated_Ab TCO-functionalized Antibody TCO_PNB->Conjugated_Ab Forms IEDDA Inverse Electron-Demand Diels-Alder Reaction Conjugated_Ab->IEDDA Reacts with Tetrazine_Drug Tetrazine-modified Drug Tetrazine_Drug->IEDDA ADC Antibody-Drug Conjugate (ADC) IEDDA->ADC Forms

Caption: Workflow for ADC construction using this compound.

This two-step approach allows for the separate optimization of antibody modification and drug conjugation, providing greater flexibility and control in the design of targeted therapeutics. The rapid kinetics of the TCO-tetrazine reaction enable efficient drug attachment even at low concentrations, a significant advantage in biological systems.[4]

Conclusion

This compound is a key enabling reagent for advanced applications in bioorthogonal chemistry and drug development. The synthetic route, while requiring careful execution of the photoisomerization step, is accessible and yields the desired product. Proper characterization using a combination of NMR, MS, and HPLC is critical to ensure the quality and reactivity of the final compound. Its utility in constructing complex biomolecular conjugates underscores its importance for researchers and scientists working at the interface of chemistry, biology, and medicine.

References

The Bifunctional Nature of (2E)-TCO-PNB Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The field of bioconjugation has been revolutionized by the development of bioorthogonal chemistries, enabling the precise and efficient modification of biomolecules in complex biological environments. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines stands out for its exceptional speed and specificity. This technical guide provides an in-depth exploration of the bifunctional reagent (2E)-TCO-PNB ester, a valuable tool for researchers, scientists, and drug development professionals. This document outlines its core properties, experimental applications, and the underlying chemical principles of its utility.

Core Properties of this compound

This compound, systematically named (trans-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate), is a hetero-bifunctional crosslinker designed for two-step conjugation strategies. Its utility stems from the presence of two distinct reactive moieties: a strained trans-cyclooctene (B1233481) (TCO) ring and an amine-reactive p-nitrophenyl (PNB) ester.[1][2]

  • The trans-Cyclooctene (TCO) Moiety: The TCO group is the bioorthogonal reactive handle. The significant ring strain of the trans-configured double bond within the eight-membered ring provides a strong thermodynamic driving force for a rapid [4+2] cycloaddition reaction with a tetrazine derivative.[3] This IEDDA reaction is characterized by exceptionally fast kinetics, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling at low concentrations.[4] The reaction is highly specific, proceeds under physiological conditions without the need for a catalyst, and forms a stable dihydropyridazine (B8628806) linkage.[3]

  • The p-Nitrophenyl (PNB) Ester Moiety: The PNB ester is a well-established amine-reactive group. It reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, through nucleophilic acyl substitution to form a stable carbamate (B1207046) bond. This reaction is typically carried out in a slightly basic buffer (pH 8-9) to ensure the amine is deprotonated and thus nucleophilic.

The bifunctional nature of this reagent allows for a sequential conjugation approach. First, the PNB ester is used to attach the TCO moiety to a molecule of interest containing a primary amine. Following purification, the TCO-functionalized molecule can then be selectively reacted with a tetrazine-modified partner in a bioorthogonal manner.

Quantitative Data

Reactivity Data

The reactivity of the TCO group is highly dependent on its stereochemistry (axial vs. equatorial) and the structure of the tetrazine reaction partner. Axial isomers of TCO derivatives have been shown to react significantly faster than their equatorial counterparts. The rate of the IEDDA reaction is also influenced by the electronic properties of the tetrazine, with electron-withdrawing groups on the tetrazine generally increasing the reaction rate.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)
axial-5-hydroxy-TCO3,6-di-(2-pyridyl)-s-tetrazine~150,000PBS/MeOH (95:5)25
equatorial-5-hydroxy-TCO3,6-di-(2-pyridyl)-s-tetrazine~22,400PBS/MeOH (95:5)25
TCO (general)3,6-di-(2-pyridyl)-s-tetrazine~2,000Not SpecifiedNot Specified

Table 1: Representative second-order rate constants for the reaction of various TCO derivatives with 3,6-di-(2-pyridyl)-s-tetrazine. The reactivity of this compound is expected to be in a similar range, with the axial isomer exhibiting higher reactivity.

The PNB ester moiety's reactivity is primarily influenced by pH. The rate of aminolysis increases with pH as the amine nucleophile becomes deprotonated. However, the competing hydrolysis of the ester also increases with pH.

Stability Data

The stability of the TCO group can be a limiting factor, as it can isomerize to the much less reactive cis-cyclooctene. This isomerization can be promoted by interactions with certain biological molecules, such as copper-containing proteins. The stability of the TCO ring can be enhanced by introducing steric hindrance.

The PNB ester is susceptible to hydrolysis, especially at higher pH. The half-life of p-nitrophenyl esters in aqueous buffers is pH-dependent, with hydrolysis being more rapid under basic conditions. For practical purposes, stock solutions of this compound should be prepared in anhydrous solvents like DMSO or DMF and used promptly after preparation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a TCO-PNB ester analog and a general protocol for its conjugation to an antibody.

Synthesis of a trans-Cyclooctenol Derivative

A common precursor for TCO esters is trans-cyclooctenol. A representative synthesis involves the photoisomerization of the corresponding cis-isomer.

Materials:

Procedure:

  • Prepare a solution of cis-cyclooct-4-enol and a photosensitizer in acetone in a quartz reaction vessel.

  • Irradiate the solution with UV light in a photoreactor. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • During irradiation, continuously circulate the reaction mixture through a column containing AgNO₃-impregnated silica gel. The silver ions will selectively complex with the trans-isomer, shifting the equilibrium towards its formation.

  • Once the reaction has reached the desired conversion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the trans- and cis-isomers and remove the photosensitizer.

  • The separated trans-cyclooctenol can then be reacted with p-nitrophenyl chloroformate in the presence of a base (e.g., pyridine) to yield the this compound.

Protocol for Antibody Conjugation with this compound

This protocol describes the labeling of an antibody, such as Trastuzumab, with this compound via lysine acylation.

Materials:

  • Trastuzumab (or other antibody of interest)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Amicon Ultra centrifugal filter units (or similar for buffer exchange and concentration)

  • MALDI-TOF or ESI-TOF mass spectrometer for characterization

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into 0.1 M sodium bicarbonate buffer, pH 8.5, using an Amicon Ultra centrifugal filter unit or a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently vortexing. The optimal molar ratio may need to be determined empirically for each antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification of the TCO-Antibody Conjugate:

    • Remove the unreacted this compound and byproducts by size-exclusion chromatography (SEC) using a pre-equilibrated column with PBS, pH 7.4.

    • Alternatively, use centrifugal filter units to perform buffer exchange into PBS and remove small molecule impurities.

    • Collect the fractions containing the purified TCO-antibody conjugate.

  • Characterization of the Conjugate:

    • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA) or by measuring the absorbance at 280 nm.

    • Determine the degree of labeling (DOL), which is the average number of TCO molecules per antibody, using MALDI-TOF or ESI-TOF mass spectrometry. The mass difference between the conjugated and unconjugated antibody will correspond to the number of attached TCO-PNB ester molecules.

Visualizations

Bifunctional Reaction Scheme of this compound

Bifunctional_Reaction TCO_PNB This compound TCO_Protein TCO-Protein Conjugate TCO_PNB->TCO_Protein Amine Reaction (PNB Ester + Amine) Protein Protein-NH2 Protein->TCO_Protein Tetrazine Tetrazine-R' Final_Conjugate Protein-TCO-Tetrazine-R' Tetrazine->Final_Conjugate TCO_Protein->Final_Conjugate IEDDA Click Reaction (TCO + Tetrazine)

Caption: Bifunctional reaction pathway of this compound.

Workflow for Antibody-Drug Conjugate (ADC) Construction

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug-Linker Synthesis cluster_step3 Step 3: Bioorthogonal Ligation cluster_step4 Step 4: Purification & Characterization Antibody Antibody (e.g., Trastuzumab) TCO_Antibody TCO-Antibody Conjugate Antibody->TCO_Antibody TCO_PNB This compound TCO_PNB->TCO_Antibody TCO_Antibody_ref TCO-Antibody Drug Cytotoxic Drug Tetrazine_Drug Tetrazine-Drug Payload Drug->Tetrazine_Drug Tetrazine_Linker Tetrazine Linker Tetrazine_Linker->Tetrazine_Drug Tetrazine_Drug_ref Tetrazine-Drug ADC Antibody-Drug Conjugate (ADC) ADC_ref ADC TCO_Antibody_ref->ADC Tetrazine_Drug_ref->ADC Purified_ADC Purified ADC ADC_ref->Purified_ADC

Caption: General workflow for constructing an ADC using this compound.

Mechanism of Action of a TCO-Linked Antibody-Drug Conjugate

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Receptor Endosome Endosome Tumor_Cell->Endosome 2. Internalization Receptor Tumor Antigen (e.g., HER2) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cell_Death Apoptosis Payload_Release->Cell_Death 5. Drug Action

Caption: Mechanism of action for an ADC targeting a tumor cell.

References

An In-depth Technical Guide to trans-Cyclooctene p-Nitrobenzyl Ester: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, a deep understanding of the tools available for bioorthogonal chemistry is paramount. Among these, trans-cyclooctene (B1233481) p-nitrobenzyl ester stands out as a versatile and highly reactive molecule. This technical guide provides a comprehensive overview of its fundamental properties, applications, and the experimental protocols crucial for its effective use.

Core Properties of trans-Cyclooctene p-Nitrobenzyl Ester

trans-Cyclooctene p-nitrobenzyl ester, also referred to as TCO-PNB ester or TCO-NPC ester, is a pale yellow solid at room temperature.[1] Its structure features a highly strained trans-cyclooctene (TCO) ring, which is the basis for its exceptional reactivity in bioorthogonal chemistry, and a p-nitrophenyl carbonate group that serves as a reactive handle for conjugation to biomolecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of trans-cyclooctene p-nitrobenzyl ester is provided in the table below.

PropertyValueReference
Synonyms TCO-PNB ester, TCO-NPC ester, [(4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate[1]
CAS Number 1438415-89-4[1]
Molecular Formula C₁₅H₁₇NO₅[1]
Molecular Weight 291.3 g/mol [1]
Appearance Pale yellow solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at -10 °C, desiccate[1]
Reactivity and Stability

The reactivity of trans-cyclooctene derivatives is primarily dictated by the ring strain of the trans-cyclooctene moiety. This high degree of strain enables an exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with tetrazine partners, a cornerstone of modern bioorthogonal chemistry.[2][3] This reaction, often referred to as the TCO-tetrazine ligation, is characterized by its rapid kinetics, high selectivity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a metal catalyst.[3][4]

The p-nitrophenyl carbonate group of the ester provides a convenient method for conjugating the TCO moiety to biomolecules. It reacts readily with primary amines, such as the lysine (B10760008) residues on proteins, to form stable carbamate (B1207046) linkages.

While highly reactive, the stability of trans-cyclooctenes is a critical consideration. They can be susceptible to isomerization from the reactive trans-isomer to the more stable but unreactive cis-isomer, a process that can be accelerated by the presence of thiols.[5] However, derivatives like the dioxolane-fused trans-cyclooctene (d-TCO) have been developed to exhibit improved stability while maintaining high reactivity.[6][7][8] For long-term storage, TCO reagents can be stabilized by forming silver(I) metal complexes.[5]

Key Applications in Research and Drug Development

The unique properties of trans-cyclooctene p-nitrobenzyl ester make it a valuable tool in various research and development areas, particularly in drug development and chemical biology.

  • Bioconjugation and Labeling: Its primary application is in the site-specific labeling of biomolecules.[2] By first reacting the TCO-PNB ester with a protein of interest, a TCO-functionalized protein is generated. This can then be selectively reacted with a tetrazine-modified molecule, such as a fluorescent dye, a drug molecule, or a radiotracer, for imaging or therapeutic purposes.[2][4]

  • Pretargeted Imaging and Therapy: In this approach, a TCO-modified antibody is administered and allowed to accumulate at a target site, such as a tumor. Subsequently, a much smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent is administered, which then reacts specifically with the pre-localized antibody.[2]

  • "Click-to-Release" Drug Delivery: Certain trans-cyclooctene derivatives can be engineered to release a payload upon reaction with a tetrazine.[2][9] This "click-to-release" strategy allows for the targeted delivery and activation of therapeutic agents at the site of disease, minimizing off-target effects.[2]

Experimental Protocols

Detailed methodologies are essential for the successful application of trans-cyclooctene p-nitrobenzyl ester. Below are representative protocols for its synthesis and use in bioconjugation.

Synthesis of a Functionalized trans-Cyclooctene

The synthesis of functionalized trans-cyclooctenes often involves a multi-step process, starting from a more readily available precursor like 1,5-cyclooctadiene (B75094). A general synthetic overview is as follows:

  • Epoxidation: 1,5-cyclooctadiene is first mono-epoxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). This step must be carefully controlled to prevent di-epoxidation.[10]

  • Reduction: The resulting epoxide is then reduced, for example with lithium aluminum hydride (LiAlH₄), to yield a cyclooctenol.[10]

  • Photoisomerization: The crucial step is the photoisomerization of the cis-cyclooctenol to the desired trans-cyclooctenol. This is typically achieved by irradiating the reaction mixture with UV light (e.g., 254 nm) in the presence of a silver salt (AgNO₃). The silver ions selectively complex with the trans-isomer, shifting the equilibrium towards its formation.[10]

  • Functionalization: The hydroxyl group of the trans-cyclooctenol can then be reacted with p-nitrophenyl chloroformate to yield the final trans-cyclooctene p-nitrobenzyl ester.[6]

Protocol for Protein Labeling with TCO-NHS Ester (A Related Amine-Reactive TCO)

While a specific protocol for the p-nitrobenzyl ester is not detailed in the provided results, a general protocol for a functionally similar amine-reactive TCO-NHS ester is as follows, which can be adapted.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • trans-Cyclooctene p-nitrobenzyl ester dissolved in an anhydrous organic solvent like DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns for purification.

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-5 mg/mL) in a suitable buffer.

  • Reagent Preparation: Immediately before use, prepare a stock solution of the trans-cyclooctene p-nitrobenzyl ester in DMSO or DMF (e.g., 10 mM).

  • Labeling Reaction: Add a molar excess (e.g., 20-fold) of the TCO reagent to the protein solution. Incubate the reaction for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

  • Purification: Remove excess, unreacted TCO reagent using a desalting spin column or dialysis.

Protocol for TCO-Tetrazine Ligation

Materials:

  • TCO-modified protein.

  • Tetrazine-labeled molecule.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Add the tetrazine-labeled molecule to the TCO-modified protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used. The reaction is typically rapid and can be complete within 10-60 minutes at room temperature.[4]

  • Purification (Optional): If necessary, the final conjugate can be purified to remove any unreacted tetrazine-labeled molecule.

Signaling Pathways and Experimental Workflows

The primary role of trans-cyclooctene p-nitrobenzyl ester is as a bioorthogonal chemical tool rather than a modulator of specific signaling pathways. However, it is instrumental in studying these pathways. For instance, a TCO-labeled antibody targeting a cell surface receptor can be used to deliver a tetrazine-conjugated drug that inhibits a downstream signaling cascade.

Below are diagrams illustrating the key chemical transformation and a typical experimental workflow.

TCO_Tetrazine_Ligation TCO-Tetrazine Ligation Mechanism TCO trans-Cyclooctene Dihydropyridazine Dihydropyridazine TCO->Dihydropyridazine + Tetrazine Tetrazine Tetrazine->Dihydropyridazine N2 N₂ Gas Dihydropyridazine->N2 +

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Experimental_Workflow Experimental Workflow for Protein Labeling and Conjugation Protein Protein of Interest TCO_Protein TCO-Labeled Protein Protein->TCO_Protein Amine Reaction TCO_Ester trans-Cyclooctene p-Nitrobenzyl Ester TCO_Ester->TCO_Protein Purification1 Purification TCO_Protein->Purification1 Tetrazine_Molecule Tetrazine-Labeled Molecule (e.g., Dye, Drug) Final_Conjugate Final Bioconjugate Tetrazine_Molecule->Final_Conjugate Purification2 Purification (Optional) Final_Conjugate->Purification2 Purification1->Tetrazine_Molecule TCO-Tetrazine Ligation Purification1->Final_Conjugate

Caption: Workflow for protein modification and subsequent bioconjugation.

References

An In-depth Technical Guide to TCO-Tetrazine Ligation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation has emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of rapid kinetics, high specificity, and biocompatibility. This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition has revolutionized the way biomolecules are studied and manipulated in their native environments. This technical guide provides a comprehensive overview of the core principles of TCO-tetrazine ligation, detailed experimental protocols, and a summary of key quantitative data to empower researchers in leveraging this powerful chemical tool.

Core Principles and Mechanism

The TCO-tetrazine ligation is a [4+2] cycloaddition reaction where an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) reacts with a strained, electron-rich trans-cyclooctene (the dienophile).[1][2] This reaction proceeds through a two-step mechanism:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The tetrazine and TCO rapidly react to form an unstable tricyclic intermediate. This is the rate-determining step of the reaction.[1]

  • Retro-Diels-Alder Reaction: The intermediate undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂). This step drives the reaction to completion and forms a stable dihydropyridazine (B8628806) product.[1][2]

The key features that make this reaction ideal for biological applications include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[2] This allows for efficient labeling at very low concentrations.

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, room temperature) and does not require cytotoxic catalysts like copper.[3]

  • High Specificity: TCO and tetrazine moieties are abiotic and do not cross-react with endogenous functional groups found in biological systems.[2]

  • Irreversibility: The release of nitrogen gas makes the reaction irreversible, leading to the formation of a stable covalent bond.[2]

TCO-Tetrazine_Ligation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (IEDDA) Tetrazine 1,2,4,5-Tetrazine (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2 Elimination

A diagram illustrating the two-step mechanism of TCO-tetrazine ligation.

Quantitative Data for Reaction Optimization

The kinetics of the TCO-tetrazine ligation are highly tunable and depend on the electronic and steric properties of the substituents on both the TCO and tetrazine rings. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally accelerate the reaction rate. The following tables summarize key quantitative data for various TCO-tetrazine pairs and reaction conditions.

Table 1: Second-Order Rate Constants (k) of TCO-Tetrazine Ligations
Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Solvent/Conditions
General RangeTCO1 - 1 x 10⁶General
ATTO-tetrazinesTCOup to 1000Aqueous
Methyl-substituted tetrazinesTCO~1000Aqueous
Hydrogen-substituted tetrazinesTCOup to 30,000Aqueous
Dipyridyl tetrazineTCO2000 (±400)9:1 Methanol/Water
3,6-diphenyl-1,2,4,5-tetrazineTCO26,000PBS, 37°C

Note: Reaction rates can vary significantly based on the specific molecular structure and experimental conditions.[4]

Table 2: Typical Reaction Parameters
ParameterValueRemarks
Reaction pH 6.0 - 9.0Optimal for most biological applications.
Reaction Temperature 4°C, 25°C, or 37°CReaction proceeds efficiently across a range of temperatures.
Reaction Time (Protein Conjugation) 30 minutes - 2 hoursDependent on reactant concentrations and kinetics.

Detailed Experimental Protocols

The following are generalized protocols for common applications of TCO-tetrazine ligation. Optimization may be required for specific biomolecules and experimental setups.

Protocol 1: Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, Protein A and Protein B, using TCO and tetrazine moieties introduced via NHS ester chemistry.

Materials:

  • Protein A and Protein B

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

  • Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous DMSO or DMF

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve Protein A and Protein B in PBS to a concentration of 1-5 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.[4]

  • Activation of Protein A with TCO-NHS Ester:

    • To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[4]

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

    • Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.

    • Incubate the reaction mixture for 60 minutes at room temperature.[4]

    • (Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[5]

    • Purify the TCO-activated Protein A by passing the reaction mixture through a spin desalting column.[4]

  • Activation of Protein B with Tetrazine-NHS Ester:

    • Repeat the steps in section 2 for Protein B, using the methyl-tetrazine-PEG-NHS ester.

  • TCO-Tetrazine Ligation:

    • Mix the purified TCO-activated Protein A with the tetrazine-activated Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to ensure complete conjugation.[4]

    • Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.[4]

    • The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color and its absorbance peak between 510 and 550 nm.[6]

    • The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[4]

    • Store the final conjugate at 4°C.[4]

Protein_Conjugation_Workflow cluster_proteinA Protein A Arm cluster_proteinB Protein B Arm cluster_ligation Ligation pA Protein A actA Activate with TCO-NHS Ester pA->actA purA Purify (Desalting Column) actA->purA pA_TCO Protein A-TCO purA->pA_TCO mix Mix Protein A-TCO and Protein B-Tetrazine pA_TCO->mix pB Protein B actB Activate with Tetrazine-NHS Ester pB->actB purB Purify (Desalting Column) actB->purB pB_Tz Protein B-Tetrazine purB->pB_Tz pB_Tz->mix incubate Incubate at RT mix->incubate purify_final Purify Conjugate (SEC) incubate->purify_final final_product Protein A-B Conjugate purify_final->final_product

A general workflow for protein-protein conjugation using TCO-tetrazine ligation.
Protocol 2: Pretargeted Live-Cell Imaging

This protocol outlines a two-step pretargeting strategy for imaging a cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR).

Materials:

  • Cells expressing the target receptor (e.g., EGFR)

  • Antibody targeting the receptor, conjugated with TCO (e.g., anti-EGFR-TCO)

  • Tetrazine-functionalized fluorescent dye (e.g., Cy5-PEG-Tetrazine)

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Pre-targeting with TCO-Antibody:

    • Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.[5] This allows the antibody to bind to the target receptor.

    • Wash the cells two to three times with warm imaging medium to remove unbound antibody.

  • Labeling with Tetrazine-Fluorophore:

    • Prepare a solution of the tetrazine-fluorophore in imaging medium at a final concentration of 1-5 µM.

    • Add the tetrazine-fluorophore solution to the cells.

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Imaging:

    • Wash the cells two to three times with imaging medium to remove any unreacted tetrazine-fluorophore.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Pretargeted_Imaging_Workflow start Cells expressing target receptor step1 Incubate with TCO-conjugated antibody start->step1 wash1 Wash to remove unbound antibody step1->wash1 step2 Add Tetrazine-conjugated fluorescent dye wash1->step2 wash2 Wash to remove unbound dye step2->wash2 image Fluorescence Imaging wash2->image

A workflow for pretargeted live-cell imaging using TCO-tetrazine ligation.

Application in Signaling Pathway Analysis: EGFR Labeling

TCO-tetrazine ligation is a powerful tool for studying cell signaling pathways by enabling the site-specific labeling of receptors like EGFR. This allows for the tracking of receptor dynamics and interactions in live cells.

In a typical experiment, a non-canonical amino acid (ncAA) containing a TCO or other bioorthogonal handle is genetically incorporated into the extracellular domain of EGFR. Cells expressing this modified EGFR are then treated with a tetrazine-conjugated fluorophore. The rapid and specific ligation allows for the covalent attachment of the fluorophore to the receptor, enabling techniques like single-particle tracking to study EGFR diffusion and dimerization upon ligand binding, which are key events in the activation of downstream signaling cascades such as the MAPK and PI3K/Akt pathways.

EGFR_Signaling_Pathway_Labeling cluster_cell_surface Cell Surface cluster_downstream Downstream Signaling EGF EGF Ligand EGFR_TCO EGFR with TCO handle EGF->EGFR_TCO Binding EGFR_Labeled Labeled EGFR EGFR_TCO->EGFR_Labeled TCO-Tetrazine Ligation Tet_Dye Tetrazine-Fluorophore Tet_Dye->EGFR_Labeled Dimerization Dimerization & Autophosphorylation EGFR_Labeled->Dimerization RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR (PI3K/Akt Pathway) Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, etc. RAS_RAF->Proliferation PI3K_AKT->Proliferation

Visualization of EGFR labeling via TCO-tetrazine ligation to study downstream signaling.

Conclusion

The TCO-tetrazine ligation has firmly established itself as an indispensable tool in chemical biology, drug development, and biomedical research. Its exceptional kinetics, specificity, and biocompatibility enable a wide range of applications, from the precise construction of antibody-drug conjugates to the real-time imaging of cellular processes. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, researchers can effectively harness the power of this remarkable bioorthogonal reaction to advance their scientific endeavors.

References

An In-Depth Technical Guide to (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate (CAS 1580501-97-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, identified by CAS number 1580501-97-8, is a hetero-bifunctional crosslinking agent pivotal in the field of bioconjugation and chemical biology. Also known by synonyms such as (2E)-TCO-PNB ester and TCO*A - active ester (p-NPE), this molecule integrates two distinct reactive functionalities, enabling the sequential or orthogonal ligation of different molecular entities. Its principal application lies in "click chemistry," specifically in the copper-free, strain-promoted inverse electron demand Diels-Alder (iEDDA) reaction, and in the modification of primary amines.

This guide provides a comprehensive overview of its chemical structure, reactivity, and applications, with a focus on its utility in the construction of complex biomolecular architectures, including Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate is an off-white powder soluble in organic solvents such as dichloromethane, chloroform, and acetone. For long-term stability, it should be stored at -20°C, protected from light and moisture.[1]

PropertyValue
CAS Number 1580501-97-8
Molecular Formula C₁₅H₁₇NO₅
Molecular Weight 291.30 g/mol
Appearance Off-white powder
Solubility Dichloromethane, Chloroform, Acetone
Storage -20°C, protect from light and moisture
SMILES O=C(OC1/C=C/CCCCC1)OC2=CC=C(--INVALID-LINK--=O)C=C2

Reactivity and Mechanism

The utility of CAS 1580501-97-8 stems from its two distinct reactive groups: the trans-cyclooctene (B1233481) (TCO) moiety and the p-nitrophenyl (PNP) carbonate.

trans-Cyclooctene (TCO) Moiety: Inverse Electron Demand Diels-Alder Reaction

The strained eight-membered ring of the trans-cyclooctene is a highly reactive dienophile that readily participates in an inverse electron demand Diels-Alder (iEDDA) reaction with 1,2,4,5-tetrazine (B1199680) derivatives. This bioorthogonal reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for applications in biological systems.

The reaction mechanism involves a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the strained TCO (dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases a molecule of dinitrogen (N₂), forming a stable dihydropyridazine (B8628806) conjugate.

iEDDA_Mechanism TCO TCO (Dienophile) TS [4+2] Cycloaddition TCO->TS Tetrazine Tetrazine (Diene) Tetrazine->TS Plus1 + Intermediate Unstable Intermediate TS->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Plus2 - N₂ Amine_Reaction TCO_PNP TCO-PNP Carbamate TCO-NH-CO-R (Carbamate linkage) TCO_PNP->Carbamate Amine R-NH₂ Amine->Carbamate Plus1 + PNP p-Nitrophenol Plus2 + PROTAC_Synthesis_Workflow TCO_PNP This compound TCO_E3_Ligand TCO-E3 Ligase Conjugate TCO_PNP->TCO_E3_Ligand Amine Reaction E3_Ligand Amine-functionalized E3 Ligase Ligand E3_Ligand->TCO_E3_Ligand PROTAC Final PROTAC TCO_E3_Ligand->PROTAC iEDDA Reaction POI_Ligand Tetrazine-functionalized POI Ligand POI_Ligand->PROTAC

References

Methodological & Application

Application Notes and Protocols for (2E)-TCO-Protein Labeling for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling of biomolecules in complex biological systems. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and high specificity in aqueous environments without the need for a cytotoxic copper catalyst.[1] This application note provides a detailed protocol for the two-step labeling of proteins with a TCO moiety for subsequent analysis by mass spectrometry.

The primary method for introducing the TCO group onto a protein is through the reaction of an amine-reactive TCO-ester with the primary amines on the protein surface, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminus. While (2E)-TCO-PNB ester is available, its use in aqueous buffers for protein labeling is not recommended due to poor labeling efficiency. Therefore, this protocol will focus on the use of TCO-PEG-NHS esters, which exhibit improved water solubility and reactivity for efficient protein labeling in aqueous solutions.[2] The incorporated PEG spacer also minimizes steric hindrance and reduces aggregation of the labeled protein.[2][3]

Following the TCO-labeling, the modified protein can be reacted with a tetrazine-functionalized molecule of interest, such as a reporter tag, a biotin (B1667282) affinity handle for enrichment, or another protein.[1] This modular approach allows for a wide range of applications in proteomics, including the identification of protein-protein interactions, the analysis of post-translational modifications, and the quantification of protein expression levels.

Principle of the Method

The protein labeling strategy consists of two main steps:

  • Protein Modification with TCO-PEG-NHS Ester: The NHS ester of the TCO-PEG linker reacts with primary amines on the protein to form a stable amide bond, covalently attaching the TCO group to the protein.

  • Bioorthogonal Ligation with Tetrazine: The TCO-labeled protein is then reacted with a tetrazine-functionalized molecule. The rapid and specific iEDDA cycloaddition reaction forms a stable covalent bond, yielding the final labeled protein conjugate.

This process is highly efficient and can be performed under mild, biocompatible conditions, making it ideal for the preparation of protein samples for mass spectrometry analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the TCO-tetrazine bioorthogonal labeling workflow, providing a basis for experimental design and optimization.

Table 1: TCO-PEG-NHS Ester Protein Labeling Parameters

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
TCO-PEG-NHS Ester Molar Excess 10-20 fold over proteinThe optimal ratio should be determined empirically for each protein.
Reaction Buffer Amine-free buffer, pH 7.2-8.5 (e.g., PBS)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.
Incubation Time 30-60 minutesCan be optimized based on the protein and desired degree of labeling.
Incubation Temperature Room TemperatureGentle mixing is recommended.
Quenching Reagent 1 M Tris-HCl, pH 8.0Added to a final concentration of 50-100 mM to stop the reaction.

Table 2: Tetrazine Ligation Parameters

ParameterRecommended ValueNotes
Molar Ratio (TCO-protein:Tetrazine) 1 : 1.05-1.5A slight excess of the tetrazine reagent can ensure complete ligation.
Reaction Buffer PBS, pH 6.0-9.0Compatible with a wide range of buffers.
Incubation Time 15-30 minutesReaction is typically very fast.
Incubation Temperature Room Temperature or 37°C
Monitoring Reaction Progress Disappearance of tetrazine's pink/red colorCan be monitored visually or spectrophotometrically (510-550 nm).

Experimental Protocols

Protocol 1: Protein Labeling with TCO-PEG-NHS Ester

This protocol describes the initial functionalization of a protein with a TCO moiety using a TCO-PEG-NHS ester.

Materials:

  • Protein of interest

  • TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Buffer Exchange: Dissolve the protein of interest in the amine-free reaction buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.

  • Prepare TCO-PEG-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.

  • Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO-PEG-NHS ester and quenching buffer using a desalting spin column or dialysis against the desired buffer (e.g., PBS).

  • Characterization (Optional): Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein. The TCO-labeled protein is now ready for the tetrazine ligation step or can be stored at 4°C for short-term storage or -80°C for long-term storage.

Protocol 2: Tetrazine Ligation for Mass Spectrometry Sample Preparation

This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule, followed by sample preparation for mass spectrometry analysis.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., Tetrazine-biotin, Tetrazine-fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • Iodoacetamide (IAA) for alkylation

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin column

Procedure:

  • Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Ligation Reaction: Add a 1.05- to 1.5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample by adding a denaturing agent (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration (e.g., to < 1 M urea).

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the digested peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 desalting spin column according to the manufacturer's instructions.

  • Mass Spectrometry Analysis: The desalted and labeled peptides are now ready for analysis by LC-MS/MS.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_ligation Bioorthogonal Ligation cluster_ms_prep Mass Spectrometry Sample Prep protein Protein of Interest reaction1 Amine-reactive Labeling (pH 7.2-8.5) protein->reaction1 tco_nhs TCO-PEG-NHS Ester tco_nhs->reaction1 purification1 Purification (Desalting/Dialysis) reaction1->purification1 tco_protein TCO-labeled Protein reaction2 iEDDA Reaction tco_protein->reaction2 purification1->tco_protein tetrazine Tetrazine Probe tetrazine->reaction2 labeled_protein Labeled Protein Conjugate reaction2->labeled_protein denature Denaturation, Reduction & Alkylation labeled_protein->denature digest Tryptic Digestion denature->digest desalt Desalting (C18) digest->desalt ms_analysis LC-MS/MS Analysis desalt->ms_analysis

Figure 1. Experimental workflow for TCO-protein labeling and mass spectrometry analysis.

signaling_pathway cluster_protein_modification Protein Modification cluster_bioorthogonal_reaction Bioorthogonal Reaction cluster_analysis Downstream Analysis Protein Protein TCO_Protein TCO-labeled Protein Protein->TCO_Protein Lysine residues, N-terminus TCO_Ester TCO-PEG-NHS Ester TCO_Ester->TCO_Protein Labeled_Protein Labeled Protein Conjugate TCO_Protein->Labeled_Protein iEDDA Ligation Tetrazine Tetrazine Probe Tetrazine->Labeled_Protein Mass_Spectrometry Mass Spectrometry Labeled_Protein->Mass_Spectrometry

Figure 2. Logical relationship of the TCO-labeling and ligation process for mass spectrometry.

References

Revolutionizing Live-Cell Imaging: A Guide to Bioorthogonal Labeling with (2E)-TCO-PNB Ester and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The ability to visualize and track biological processes in living cells with high specificity and minimal perturbation is paramount for advancing research in cell biology, drug discovery, and diagnostics. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has emerged as a powerful tool for this purpose. Among the most rapid and versatile bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine. This application note provides a detailed guide for researchers on the use of TCO-functionalized molecules for live-cell imaging, with a focus on the amine-reactive (2E)-TCO-PNB ester and its more aqueous-friendly counterpart, TCO-PEG-NHS ester.

This compound is an amine-reactive compound that allows for the introduction of the TCO moiety onto biomolecules such as proteins, antibodies, and peptides through the formation of a stable amide bond with primary amines (e.g., lysine (B10760008) residues). The incorporated TCO group can then be specifically targeted with a tetrazine-conjugated fluorophore for visualization. While effective for labeling in organic media, for applications in aqueous environments like live-cell imaging, PEGylated TCO-NHS esters are generally recommended to improve water solubility and labeling efficiency.

Data Presentation

The following tables summarize key quantitative parameters relevant to TCO-tetrazine based live-cell imaging, compiled from various studies.

Table 1: Degree of Labeling (DOL) of Antibodies with TCO-PEG-NHS Ester. [1][2]

AntibodyMolar Excess of TCO-PEG-NHS EsterDegree of Labeling (TCOs per Antibody)
Anti-c-myc5~2.5
Anti-c-myc10~4.8
Anti-c-myc15~6.2
sdAb 2Rs15d1.2~1 (65% monosubstituted)
sdAb 5F72>75% conjugated (2:1 mono- to bi-substituted)

Table 2: In Vivo Tumor-to-Tissue Ratios Using a Pre-targeting Strategy. [3][4][5]

Targeting AgentRadiotracerTime Post-InjectionTumor-to-Muscle RatioTumor-to-Liver RatioTumor-to-Kidney Ratio
TCO-modified Cetuximab[68Ga]Ga-THP-tetrazine23 h-2.64-
5B1-TCO177Lu-DOTA-PEG7-Tz72 h>10~3~4
[18F]FN-GK-5F7-3 h70.3 ± 31.0-5.0 ± 1.6

Table 3: Cell Viability After Bioorthogonal Labeling.

Cell LineTreatmentViability (%)
Hep 3BControl100
Hep 3BPhotocaged dihydrotetrazine (8 µM) + Light>95
Hep 3BTCO-Dox (5.5 µM) + Light~50
HT1080Control100
HT1080sulfo-cTCO-DMEDA-CA4 (10 µM)100
HT1080sulfo-cTCO-DMEDA-CA4 (10 µM) + Tetrazine (5 µM)~20

Experimental Protocols

This section provides detailed protocols for antibody labeling with TCO-PEG-NHS ester and subsequent live-cell imaging using a pre-targeting strategy.

Protocol 1: Labeling of Antibodies with TCO-PEG-NHS Ester

This protocol describes the covalent attachment of a TCO group to an antibody using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into 0.1 M Sodium Bicarbonate buffer (pH 8.3) using a spin desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • TCO-PEG-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the 10 mM TCO-PEG-NHS ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column equilibrated with PBS.

    • Collect the purified TCO-labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the antibody at 280 nm and, if the TCO reagent has a UV-traceable component, at its specific wavelength. Alternatively, mass spectrometry can be used for more precise DOL determination.

Protocol 2: Live-Cell Imaging Using a Pre-targeting Strategy

This protocol outlines the imaging of cell surface targets using a TCO-labeled antibody followed by a tetrazine-fluorophore.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • TCO-labeled antibody (from Protocol 1)

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5, Tetrazine-FITC)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation:

    • Seed cells on a suitable imaging dish and culture until they reach the desired confluency.

  • Pre-targeting with TCO-labeled Antibody:

    • Dilute the TCO-labeled antibody to the desired working concentration (e.g., 1-10 µg/mL) in pre-warmed complete cell culture medium.

    • Replace the culture medium in the imaging dish with the antibody-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator to allow the antibody to bind to its target.

  • Washing Step:

    • Gently wash the cells three times with pre-warmed PBS to remove unbound TCO-labeled antibody.

  • Labeling with Tetrazine-Fluorophore:

    • Prepare a solution of the tetrazine-fluorophore in live-cell imaging medium at the desired final concentration (e.g., 1-5 µM).

    • Add the tetrazine-fluorophore solution to the cells.

  • Live-Cell Imaging:

    • Immediately begin imaging the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. The bioorthogonal reaction is very fast, and the signal should develop rapidly.

    • Time-lapse imaging can be performed to monitor dynamic processes.

Controls for Robust Imaging:

  • Unlabeled Cells + Tetrazine-Fluorophore: To assess non-specific binding of the tetrazine probe.

  • TCO-labeled Cells (no tetrazine): To determine any background fluorescence from the TCO-modification.

  • Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.

Visualizations

The following diagrams illustrate the key workflows and principles described in this application note.

Antibody_Labeling_Workflow Antibody Labeling with TCO-PEG-NHS Ester cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Antibody in\nAmine-Free Buffer Antibody in Amine-Free Buffer Labeling Reaction Labeling Reaction Antibody in\nAmine-Free Buffer->Labeling Reaction TCO-PEG-NHS Ester\nin DMSO TCO-PEG-NHS Ester in DMSO TCO-PEG-NHS Ester\nin DMSO->Labeling Reaction Labeling Reaction\n(RT, 30-60 min) Labeling Reaction (RT, 30-60 min) Quenching\n(Tris Buffer) Quenching (Tris Buffer) Purification\n(Spin Desalting) Purification (Spin Desalting) Quenching\n(Tris Buffer)->Purification\n(Spin Desalting) TCO-labeled\nAntibody TCO-labeled Antibody Purification\n(Spin Desalting)->TCO-labeled\nAntibody DOL Calculation DOL Calculation TCO-labeled\nAntibody->DOL Calculation Labeling Reaction->Quenching\n(Tris Buffer) Pretargeting_Live_Cell_Imaging Pre-targeting Strategy for Live-Cell Imaging cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Imaging Live Cells Live Cells Add TCO-labeled\nAntibody Add TCO-labeled Antibody Live Cells->Add TCO-labeled\nAntibody Incubate\n(30-60 min, 37°C) Incubate (30-60 min, 37°C) Add TCO-labeled\nAntibody->Incubate\n(30-60 min, 37°C) Wash to Remove\nUnbound Antibody Wash to Remove Unbound Antibody Incubate\n(30-60 min, 37°C)->Wash to Remove\nUnbound Antibody Cells with TCO-labeled\nAntibody Bound to Target Cells with TCO-labeled Antibody Bound to Target Wash to Remove\nUnbound Antibody->Cells with TCO-labeled\nAntibody Bound to Target Add Tetrazine-\nFluorophore Add Tetrazine- Fluorophore Cells with TCO-labeled\nAntibody Bound to Target->Add Tetrazine-\nFluorophore Bioorthogonal\nReaction (Click) Bioorthogonal Reaction (Click) Add Tetrazine-\nFluorophore->Bioorthogonal\nReaction (Click) Live-Cell\nFluorescence Imaging Live-Cell Fluorescence Imaging Bioorthogonal\nReaction (Click)->Live-Cell\nFluorescence Imaging Signaling_Pathway_Concept Conceptual Signaling Pathway Interrogation Ligand Ligand Receptor Receptor Ligand->Receptor Binds Receptor Internalization Receptor Internalization Receptor->Receptor Internalization Upon Ligand Binding Downstream Signaling Downstream Signaling Receptor->Downstream Signaling TCO-labeled Antibody TCO-labeled Antibody TCO-labeled Antibody->Receptor Targets Extracellular Domain Tetrazine-Fluorophore Tetrazine-Fluorophore TCO-labeled Antibody->Tetrazine-Fluorophore Clicks with Endosome Endosome Receptor Internalization->Endosome Fluorescently Labeled\nReceptor Fluorescently Labeled Receptor Endosome->Fluorescently Labeled\nReceptor Contains Tetrazine-Fluorophore->Fluorescently Labeled\nReceptor

References

protocol for small molecule-protein conjugation using (2E)-TCO-PNB ester

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the protocol for conjugating small molecules to proteins using (2E)-TCO-PNB ester, a method valuable for researchers, scientists, and drug development professionals. This process involves a two-step bioorthogonal chemistry approach. Initially, the protein is functionalized with a trans-cyclooctene (B1233481) (TCO) group via the reaction of the p-nitrophenyl (PNB) ester with primary amines on the protein surface. This is followed by a highly efficient and specific inverse-electron demand Diels-Alder cycloaddition reaction between the TCO-labeled protein and a tetrazine (Tz)-modified small molecule. This technique is widely used in creating antibody-drug conjugates (ADCs), fluorescently labeling proteins for imaging, and studying protein-protein interactions.[1][2][3]

Principle of the Reaction

The conjugation strategy leverages two distinct chemical reactions:

  • Amine Labeling : The this compound reacts with primary amines, such as the side chains of lysine (B10760008) residues or the N-terminus of the protein, to form a stable amide bond.[4][5] This step introduces the TCO moiety onto the protein. PNB esters, similar to the more common N-hydroxysuccinimide (NHS) esters, are effective acylating agents for this purpose.

  • TCO-Tetrazine Ligation : The TCO group is a strained alkene that rapidly and specifically reacts with a tetrazine-functionalized molecule in a "click chemistry" reaction. This bioorthogonal reaction is characterized by exceptional kinetics (k > 800 M⁻¹s⁻¹) and selectivity, proceeding efficiently under mild, aqueous conditions without the need for a catalyst. The only byproduct is nitrogen gas, making the reaction clean and suitable for biological systems.

Applications

This conjugation method is instrumental in various fields:

  • Drug Development : Creating highly specific antibody-drug conjugates (ADCs) for targeted cancer therapy.

  • Diagnostics : Developing diagnostic assays like ELISA and flow cytometry by conjugating enzymes or fluorophores to antibodies.

  • Biomedical Research : Labeling proteins with biotin (B1667282) for purification and detection or with fluorescent dyes for cellular imaging.

  • Proteomics : Studying protein interactions and functions within complex biological samples.

Diagram of the Conjugation Chemistry

cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Bioorthogonal Ligation Protein Protein (with Lysine -NH2) TCO_Protein TCO-Labeled Protein Protein->TCO_Protein Amine Reaction TCO_PNB (2E)-TCO-PNB Ester TCO_PNB->TCO_Protein Final_Conjugate Small Molecule-Protein Conjugate TCO_Protein->Final_Conjugate Diels-Alder 'Click' Reaction Tetrazine_SM Tetrazine-Modified Small Molecule Tetrazine_SM->Final_Conjugate N2 N2 Gas Final_Conjugate->N2 byproduct

Caption: Chemical principle of the two-step TCO-PNB conjugation.

Experimental Protocols

This section provides a detailed methodology for the conjugation process.

Materials and Reagents
  • Protein of interest (1-5 mg/mL)

  • This compound

  • Tetrazine-functionalized small molecule

  • Reaction Buffer : Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5. Do not use buffers containing primary amines like Tris or glycine.

  • Quenching Buffer : 1 M Tris-HCl, pH 8.0

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Purification equipment: Spin desalting columns (e.g., Zeba™), dialysis cassettes, or size-exclusion chromatography (SEC) system.

Protocol 1: Protein Labeling with this compound

This protocol details the initial functionalization of the target protein with the TCO moiety.

  • Protein Preparation :

    • If the protein buffer contains primary amines, exchange the protein into the amine-free Reaction Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 1-5 mg/mL. Higher protein concentrations generally favor more efficient conjugation.

  • Reagent Preparation :

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the TCO-PNB ester in anhydrous DMSO or DMF.

  • Labeling Reaction :

    • Add the calculated amount of the TCO-PNB ester stock solution to the protein solution. The optimal molar excess of the ester depends on the protein concentration and should be determined empirically.

    • For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess.

    • For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction :

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM Tris.

    • Incubate for 5 minutes at room temperature to ensure any unreacted ester is hydrolyzed.

  • Purification of TCO-Labeled Protein :

    • Remove the excess, non-reactive TCO reagent and byproducts using a spin desalting column, dialysis, or SEC.

    • The purified TCO-labeled protein is now ready for conjugation to a tetrazine-modified molecule.

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized small molecule.

  • Reactant Preparation :

    • Prepare the TCO-labeled protein in the Reaction Buffer.

    • Prepare the tetrazine-containing small molecule in a compatible buffer.

  • Ligation Reaction :

    • Mix the TCO-labeled protein with the tetrazine-modified small molecule. A 1.05 to 1.5-fold molar excess of the tetrazine reagent is recommended to ensure complete conversion of the TCO-protein.

    • Incubate the reaction for 30-60 minutes at room temperature. For less concentrated samples, the reaction time can be extended.

  • Final Purification :

    • If necessary, purify the final protein-small molecule conjugate to remove any excess tetrazine reagent. Purification methods include SEC, dialysis, or affinity chromatography, depending on the nature of the conjugate.

    • Store the final conjugate at 4°C or as recommended for the specific protein.

Experimental Workflow Diagram

start Start: Protein of Interest buffer_exchange 1. Buffer Exchange (Into Amine-Free Buffer, pH 7.2-7.5) start->buffer_exchange labeling 3. Labeling Reaction (Add 10-50x molar excess TCO-PNB) Incubate 30-60 min @ RT buffer_exchange->labeling reagent_prep 2. Prepare 10 mM TCO-PNB Ester (in anhydrous DMSO/DMF) reagent_prep->labeling quench 4. Quench Reaction (Add Tris-HCl) labeling->quench purify1 5. Purify TCO-Protein (Desalting Column / Dialysis) quench->purify1 tco_protein Intermediate: TCO-Labeled Protein purify1->tco_protein click_reaction 6. TCO-Tetrazine Ligation (Add 1.05-1.5x molar excess Tetrazine-SM) Incubate 30-60 min @ RT tco_protein->click_reaction purify2 7. Final Purification (SEC / Dialysis) click_reaction->purify2 end End: Purified Small Molecule- Protein Conjugate purify2->end

Caption: Step-by-step experimental workflow for conjugation.

Data Presentation: Reaction Parameters

The following tables summarize the key quantitative parameters for the conjugation protocol.

Table 1: Protein Labeling Reaction Conditions

Parameter Recommended Value Notes Citation
Reaction Buffer PBS, HEPES, Bicarbonate Must be free of primary amines (e.g., Tris, Glycine).
pH Range 7.0 - 9.0 pH 7.2-7.5 is a good starting point for stability and reactivity.
Protein Concentration 1 - 5 mg/mL Higher concentrations can improve labeling efficiency.
TCO-PNB Ester Molar Excess 10x to 50x Use 10x for >5 mg/mL protein; 20-50x for <5 mg/mL protein.
Reaction Temperature Room Temperature or 4°C Room temperature is faster (30-60 min).
Reaction Time 30 - 120 minutes 30-60 min at RT; up to 120 min at 4°C.

| Quenching Agent | 1 M Tris-HCl, pH 8.0 | Final concentration of 50-100 mM. | |

Table 2: TCO-Tetrazine Ligation Conditions

Parameter Recommended Value Notes Citation
Reaction Buffer PBS or similar (pH 6-9) Robust reaction that works in various aqueous buffers.
Tetrazine Molar Excess 1.05x to 1.5x A slight excess ensures all TCO-protein is conjugated.
Reaction Temperature Room Temperature Reaction is very fast; can be performed at 4°C or 37°C.

| Reaction Time | 30 - 60 minutes | Often complete within minutes due to fast kinetics. | |

Troubleshooting

Table 3: Common Issues and Solutions

Problem Possible Cause Solution Citation
Low or No Labeling Hydrolyzed TCO-PNB Ester Allow reagent to warm to room temperature before opening. Use fresh, anhydrous DMSO/DMF for stock solution.
Primary amines in buffer Buffer exchange protein into an amine-free buffer (e.g., PBS) before labeling.
Sub-optimal reaction conditions Optimize molar excess of TCO-PNB ester and reaction time.
Protein Aggregation High degree of labeling Reduce the molar excess of the TCO-PNB ester or decrease the reaction time.
Unfavorable buffer conditions Optimize buffer pH and ionic strength for your specific protein.

| Free Reagent in Final Product | Inadequate purification | Use a desalting column or SEC with the appropriate size-exclusion limit. For dialysis, increase duration and buffer volume. | |

References

Application Notes and Protocols for (2E)-TCO-PNB Ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (2E)-TCO-PNB ester in the development of targeted drug delivery systems. This bifunctional linker enables the precise construction of antibody-drug conjugates (ADCs) and other targeted therapies through a two-step conjugation strategy involving an amine-reactive p-nitrophenyl (PNB) ester and a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal click chemistry.

Introduction

This compound is a key reagent in the field of bioconjugation and targeted drug delivery. Its unique structure allows for the covalent attachment to amine-containing molecules, such as antibodies or other targeting ligands, via the PNB ester group. The incorporated TCO moiety facilitates an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-modified payload. This "click chemistry" approach offers high efficiency and biocompatibility, proceeding rapidly under mild, aqueous conditions without the need for a catalyst. This methodology is particularly valuable for creating ADCs with a defined drug-to-antibody ratio (DAR) and for implementing "click-to-release" strategies for controlled drug liberation at the target site.

Data Presentation

The following tables summarize key quantitative data related to the application of TCO-based drug delivery systems.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

ReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazine and trans-cycloocteneMethanol/Water (9:1)25~2000
TCO derivatives and Methyl-substituted tetrazinesAqueous MediaN/A~1000
TCO derivatives and Hydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000
TCO-PEG₄ and various tetrazine scaffoldsDPBS371100 - 73,000
General TCO-TetrazineN/AN/Aup to 1 x 10⁶

Table 2: In Vitro Cytotoxicity of MMAE (A Common ADC Payload)

Cell LineCancer TypeIC₅₀ (nM)
PC-3Prostate Cancer2.43
C4-2BProstate Cancer1.65
HTB-26Breast Cancer10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50
NCI-N87HER2-Positive Gastric CancerHertuzumab-vcMMAE: 95.3 ng/mL
BGC-823HER2-Negative Gastric CancerNo significant inhibition

Table 3: In Vivo Antitumor Activity of a TCO-MMAE Conjugate

Xenograft ModelTreatment GroupOutcome
Karpas299 (human non-Hodgkin's lymphoma)TCO-MMAE (IV) + Tz-biopolymer (IT)6 of 8 (75%) complete responses
RENCA (murine renal adenocarcinoma)TCO-MMAE (IV) + Tz-biopolymer (IT)Significant tumor growth inhibition (p-value <0.01)
NCI-N87 (gastric cancer)HER2 Fab-Tz + TCO-MMAESignificant tumor regression (p-value <0.05)

Note: The in vivo data presented is for a TCO-MMAE conjugate. While the this compound is a tool to create such conjugates, the specific in vivo efficacy data for an ADC explicitly synthesized using this particular ester was not available in the searched literature.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol details the steps for conjugating this compound to a targeting antibody.

Materials:

  • Targeting antibody (e.g., Trastuzumab for HER2 targeting) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • 0.5 M Sodium Bicarbonate buffer, pH 8.5.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Spin desalting columns.

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to remove any amine-containing substances (e.g., Tris buffer, sodium azide) from the antibody solution.

    • Adjust the antibody concentration to 2-5 mg/mL in 0.5 M Sodium Bicarbonate buffer, pH 8.5.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Gently mix the reaction solution by pipetting up and down several times.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a spin desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the concentration of the purified TCO-conjugated antibody using a NanoDrop spectrophotometer at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Protocol 2: In Vitro Evaluation of the TCO-Antibody-Drug Conjugate

This protocol outlines the steps to assess the in vitro efficacy of the prepared ADC.

Materials:

  • TCO-conjugated antibody (from Protocol 1).

  • Tetrazine-modified cytotoxic drug (e.g., Tetrazine-MMAE).

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells).

  • Control cancer cell line (e.g., HER2-negative MCF-7 cells).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo).

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Preparation and "Click" Reaction:

    • In a separate tube, react the TCO-conjugated antibody with a slight molar excess (e.g., 1.5 equivalents) of the tetrazine-modified cytotoxic drug in PBS for 1 hour at room temperature to form the ADC.

  • Cell Treatment:

    • Prepare serial dilutions of the ADC and the free cytotoxic drug.

    • Remove the culture medium from the cells and add the different concentrations of the ADC and free drug. Include untreated cells as a control.

  • Incubation:

    • Incubate the cells for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assay:

    • Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ values for the ADC and the free drug on both cell lines.

Mandatory Visualizations

Signaling Pathways

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3/HER4 HER3/HER4 Ligand->HER3/HER4 Binds HER2 HER2 PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates via Grb2/SOS HER3/HER4->HER2 Heterodimerizes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway in Cancer.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates via Grb2/SOS STAT3 STAT3 EGFR->STAT3 Activates AKT AKT PI3K->AKT Leads to Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Leads to Proliferation Gene Transcription Gene Transcription STAT3->Gene Transcription

Caption: EGFR Signaling Pathway in Cancer.

Experimental Workflow

TCO_PNB_Ester_Workflow cluster_conjugation Step 1: Antibody Conjugation cluster_purification Step 2: Purification & Characterization cluster_adc_formation Step 3: ADC Formation cluster_evaluation Step 4: Evaluation Antibody Antibody Conjugation Amine Reaction (pH 8.5) Antibody->Conjugation TCO_PNB_Ester TCO_PNB_Ester TCO_PNB_Ester->Conjugation TCO_Antibody TCO-Antibody Conjugation->TCO_Antibody Purification Desalting Column TCO_Antibody->Purification Characterization DAR Determination (UV-Vis, HIC, MS) Purification->Characterization Click_Reaction iEDDA Click Reaction Characterization->Click_Reaction Tetrazine_Drug Tetrazine-Payload Tetrazine_Drug->Click_Reaction ADC Antibody-Drug Conjugate Click_Reaction->ADC In_Vitro In Vitro Assays (IC50, Stability) ADC->In_Vitro In_Vivo In Vivo Studies (Efficacy, Biodistribution) ADC->In_Vivo

Caption: Experimental Workflow for Targeted Drug Delivery.

Application Notes and Protocols for Creating Antibody-Drug Conjugates with (2E)-TCO-PNB Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing the (2E)-TCO-PNB ester linker. This methodology leverages a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) click chemistry reaction, offering a robust and specific approach to ADC development. The protocols outlined below detail the two-stage process: the initial conjugation of an amine-containing cytotoxic payload to the this compound, followed by the reaction of the resulting drug-linker construct with a tetrazine-modified monoclonal antibody.

Introduction to the this compound Linker Strategy

The this compound is a heterobifunctional linker designed for a two-step ADC conjugation strategy. This approach offers precise control over the conjugation process. The p-nitrophenyl (PNB) ester group provides a reactive handle for the attachment of an amine-containing payload. The trans-cyclooctene (B1233481) (TCO) moiety serves as a highly reactive dienophile for a rapid and specific iEDDA reaction with a tetrazine-functionalized antibody. This bioorthogonal reaction proceeds efficiently under mild, aqueous conditions without the need for a catalyst, ensuring the integrity of the antibody.[1][2]

The resulting ADC is designed to circulate systemically, with the monoclonal antibody component directing the conjugate to a specific target antigen on the surface of cancer cells. Upon binding and internalization, the cytotoxic payload is released, leading to targeted cell death.[3]

Data Presentation: Representative Characteristics of TCO-Tetrazine-Linked ADCs

The following tables summarize typical quantitative data obtained during the development of ADCs utilizing a TCO-tetrazine conjugation strategy. It is important to note that these values are representative examples and may vary depending on the specific antibody, payload, and experimental conditions.[4]

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterRepresentative ValueMethod of Determination
TCO-to-Antibody Ratio2-4Mass Spectrometry
Tetrazine-to-Payload Ratio1:1Mass Spectrometry
Final ADC DAR2-4HIC-HPLC, LC-MS
Conjugation Efficiency>90%HIC-HPLC
Monomer Purity>95%Size Exclusion Chromatography (SEC)

Table 2: In Vitro Stability of TCO-Linked ADCs

MatrixIncubation Time (days)% Intact ADC RemainingMethod of Determination
Human Plasma7>95%ELISA, LC-MS
Mouse Plasma7>90%ELISA, LC-MS
PBS (pH 7.4)14>98%HIC-HPLC

Experimental Protocols

Protocol 1: Conjugation of Amine-Containing Payload to this compound

This protocol describes the reaction of an amine-containing cytotoxic drug with the p-nitrophenyl ester group of the (2E)-TCO-PNB linker.

Materials:

  • Amine-containing cytotoxic payload

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolution: Dissolve the amine-containing payload and a 1.2 molar equivalent of this compound in anhydrous DMF or DMSO.

  • Base Addition: Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to facilitate the nucleophilic attack of the amine on the PNB ester.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Purification: Purify the resulting TCO-linker-drug conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

  • Storage: Store the purified TCO-linker-drug conjugate at -20°C or below, protected from light and moisture.

Protocol 2: Modification of Antibody with a Tetrazine Linker

This protocol details the introduction of a tetrazine moiety onto the antibody surface by targeting primary amines (e.g., lysine (B10760008) residues) using a tetrazine-NHS ester.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester (e.g., Me-Tetrazine-PEG4-NHS ester)

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components. Adjust the antibody concentration to 2-10 mg/mL.

  • Tetrazine-NHS Ester Preparation: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the Tetrazine-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody. Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted tetrazine linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (tetrazine-to-antibody ratio) by UV-Vis spectroscopy or mass spectrometry. The purified tetrazine-modified antibody is now ready for conjugation.

Protocol 3: ADC Synthesis via Tetrazine-TCO Ligation (iEDDA)

This protocol describes the final "click" reaction between the tetrazine-modified antibody and the TCO-linker-drug conjugate.

Materials:

  • Tetrazine-modified antibody (from Protocol 2)

  • TCO-linker-drug conjugate (from Protocol 1)

  • PBS, pH 7.4

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the tetrazine-modified antibody with a 1.5 to 3-fold molar excess of the TCO-linker-drug conjugate in PBS, pH 7.4.

  • Ligation Reaction: Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the resulting ADC from excess drug-linker conjugate and other impurities using size-exclusion chromatography (SEC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or LC-MS.

    • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC using SEC.

    • In Vitro Stability: Evaluate the stability of the ADC in plasma from different species (e.g., human, mouse) by incubating the ADC at 37°C and analyzing aliquots at various time points to quantify the amount of intact ADC.

  • Storage: Store the final ADC under sterile conditions at 2-8°C.

Visualizations

ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Conjugation cluster_ab_modification Antibody Modification cluster_final_conjugation Final ADC Synthesis (iEDDA) cluster_characterization Characterization Drug Amine-Containing Payload Drug_TCO TCO-Drug Conjugate Drug->Drug_TCO TCO_PNB (2E)-TCO-PNB Ester Linker TCO_PNB->Drug_TCO Final_ADC Purified ADC Drug_TCO->Final_ADC Antibody Monoclonal Antibody (mAb) Tetrazine_Ab Tetrazine-Modified mAb Antibody->Tetrazine_Ab Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Tetrazine_Ab Tetrazine_Ab->Final_ADC Characterization DAR, Purity, Stability Analysis Final_ADC->Characterization

Caption: Experimental workflow for ADC synthesis using the this compound linker.

References

Surface Functionalization of Nanoparticles with (2E)-TCO-PNB Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. This document provides detailed application notes and protocols for the surface modification of amine-terminated nanoparticles with (2E)-TCO-PNB ester. This heterobifunctional linker installs a trans-cyclooctene (B1233481) (TCO) moiety onto the nanoparticle surface, enabling a highly efficient and specific bioorthogonal reaction with tetrazine-modified molecules. This "click chemistry" approach, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA), allows for the precise conjugation of therapeutic agents, targeting ligands, or imaging probes to the nanoparticle carrier in a controlled manner, even within complex biological environments.

The this compound contains a p-nitrophenyl (PNB) ester, an amine-reactive group that readily forms stable amide bonds with primary amines present on the surface of various nanoparticles, such as silica (B1680970), polymeric, or iron oxide nanoparticles. The TCO group is a strained alkene that exhibits exceptionally fast reaction kinetics with tetrazine partners, proceeding rapidly at physiological conditions without the need for a catalyst. This two-step strategy of initial nanoparticle functionalization followed by bioorthogonal ligation offers significant advantages in terms of modularity and versatility in the design of sophisticated nanomedicines.

Data Presentation

Successful functionalization of nanoparticles with this compound and subsequent characterization are crucial for ensuring the quality, efficacy, and safety of the final nanoconjugate. The following table summarizes typical characterization data for amine-functionalized nanoparticles before and after modification with this compound.

Characterization ParameterUnmodified Nanoparticles (Amine-Terminated)TCO-Functionalized NanoparticlesMethod of Analysis
Hydrodynamic Diameter (nm) 100 ± 5105 ± 6Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.15< 0.20Dynamic Light Scattering (DLS)
Zeta Potential (mV) +35 ± 3+30 ± 4Electrophoretic Light Scattering (ELS)
Surface TCO Density (groups/nm²) N/A0.5 - 2.0¹H-NMR or XPS
Morphology Spherical, uniformSpherical, uniformTransmission Electron Microscopy (TEM)

Experimental Protocols

Protocol 1: Surface Functionalization of Amine-Terminated Silica Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to the surface of amine-functionalized silica nanoparticles.

Materials:

  • Amine-functionalized silica nanoparticles (e.g., 10 mg/mL in ethanol)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Centrifuge and centrifuge tubes

  • Probe sonicator or bath sonicator

  • Rotary shaker

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized silica nanoparticles in the reaction buffer to a final concentration of 5 mg/mL.

    • Sonicate the nanoparticle suspension for 5-10 minutes to ensure a homogenous dispersion and break up any aggregates.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution. This should be done immediately before use as NHS esters can be moisture-sensitive.

  • Functionalization Reaction:

    • To the nanoparticle suspension, add the this compound stock solution to achieve a 10- to 50-fold molar excess of the ester over the estimated number of amine groups on the nanoparticle surface. The optimal ratio should be determined empirically for each nanoparticle type.

    • Add TEA or DIPEA to the reaction mixture to a final concentration of 20-50 mM to act as a base catalyst.

    • Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing on a rotary shaker.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature with gentle mixing to quench any unreacted this compound.

  • Purification of TCO-Functionalized Nanoparticles:

    • Centrifuge the nanoparticle suspension at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 20 minutes).

    • Carefully remove the supernatant containing unreacted reagents and byproducts.

    • Resuspend the nanoparticle pellet in fresh reaction buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unreacted materials.

    • After the final wash, resuspend the TCO-functionalized nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).

Protocol 2: Quantification of Surface TCO Groups using ¹H-NMR

This protocol provides a method to quantify the number of TCO groups on the surface of functionalized nanoparticles by digesting the silica core and analyzing the released ligands via ¹H-NMR with an internal standard.[1][2][3]

Materials:

  • TCO-functionalized silica nanoparticles (lyophilized)

  • Deuterated sodium hydroxide (B78521) (NaOD) in D₂O (e.g., 1 M)

  • Internal Standard (e.g., Maleic acid or 1,3,5-Trioxane of known concentration)

  • NMR tubes

  • ¹H-NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of lyophilized TCO-functionalized silica nanoparticles into a vial.

    • Prepare a stock solution of the internal standard in D₂O of a known concentration.

    • Add a precise volume of the internal standard solution to the nanoparticles.

    • Add the NaOD/D₂O solution to the vial to completely dissolve the silica nanoparticles. This may require heating and/or sonication.

  • NMR Analysis:

    • Transfer the resulting solution to an NMR tube.

    • Acquire a ¹H-NMR spectrum.

    • Identify the characteristic peaks for the TCO protons (typically in the olefinic region) and the protons of the internal standard.

  • Quantification:

    • Integrate the area of the TCO proton peaks and the internal standard peak.

    • Calculate the number of moles of TCO groups based on the known concentration of the internal standard and the ratio of the integrals.

    • Calculate the TCO density on the nanoparticle surface by dividing the number of TCO groups by the total surface area of the nanoparticles used in the sample.

Protocol 3: Bioorthogonal Ligation of TCO-Functionalized Nanoparticles with a Tetrazine-Labeled Molecule

This protocol outlines the "click" reaction between the TCO-modified nanoparticles and a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug, or a targeting ligand).

Materials:

  • TCO-functionalized nanoparticles

  • Tetrazine-labeled molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Disperse the TCO-functionalized nanoparticles in the reaction buffer to the desired concentration.

    • Add the tetrazine-labeled molecule to the nanoparticle dispersion. A slight molar excess (1.1 to 1.5-fold) of the tetrazine-labeled molecule relative to the surface TCO groups is recommended to ensure complete reaction.

  • Ligation Reaction:

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing. The reaction progress can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • If necessary, purify the resulting nanoparticle conjugates from any unreacted tetrazine-labeled molecule using techniques appropriate for the nanoparticle type, such as centrifugation, dialysis, or size exclusion chromatography.

Mandatory Visualization

Experimental Workflow for Nanoparticle Functionalization and Bioorthogonal Ligation

G cluster_0 Step 1: Nanoparticle Functionalization cluster_1 Step 2: Bioorthogonal Ligation Amine_NP Amine-Terminated Nanoparticles Reaction_Mix Reaction Mixture (Nanoparticles + TCO-Ester + Base) Amine_NP->Reaction_Mix TCO_Ester This compound TCO_Ester->Reaction_Mix Incubation Incubation (2-4h, RT) Reaction_Mix->Incubation Quenching Quenching (Tris or Glycine) Incubation->Quenching Purification Purification (Centrifugation/Washing) Quenching->Purification TCO_NP TCO-Functionalized Nanoparticles Purification->TCO_NP Ligation_Mix Ligation Mixture (TCO-NP + Tetrazine-Molecule) TCO_NP->Ligation_Mix Tetrazine_Molecule Tetrazine-Labeled Molecule (Drug, Dye, Ligand) Tetrazine_Molecule->Ligation_Mix Ligation_Incubation Incubation (30-60 min, RT) Ligation_Mix->Ligation_Incubation Final_Conjugate Nanoparticle-Biomolecule Conjugate Ligation_Incubation->Final_Conjugate

Caption: Workflow for surface functionalization and bioorthogonal ligation.

Pre-targeted Drug Delivery to Cancer Cells via EGFR Signaling Pathway

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space TCO_NP TCO-NP-Antibody (e.g., anti-EGFR) EGFR EGFR TCO_NP->EGFR 1. Targeting & Binding Tetrazine_Drug Tetrazine-Doxorubicin Endosome Endosome Tetrazine_Drug->Endosome 3. Ligation in Endosome EGFR->Endosome 2. Internalization (Endocytosis) PI3K PI3K EGFR->PI3K Downstream Signaling Lysosome Lysosome Endosome->Lysosome Trafficking Released_Drug Released Doxorubicin Endosome->Released_Drug 4. Drug Release Nucleus Nucleus Released_Drug->Nucleus 5. Nuclear Translocation DNA_Damage DNA Damage & Apoptosis Nucleus->DNA_Damage AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Inhibition of Proliferation & Survival mTOR->Proliferation

Caption: Pre-targeted drug delivery and EGFR signaling cascade.

References

Unlocking Precision in Bioconjugation: An Application Note on the Experimental Setup for Inverse Electron Demand Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The inverse electron demand Diels-Alder (iEDDA) reaction has emerged as a premier bioorthogonal ligation tool, prized for its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological environments without the need for cytotoxic catalysts.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup of iEDDA reactions, with a particular focus on the widely used tetrazine-trans-cyclooctene (TCO) ligation.[3][4] Detailed protocols for protein modification and conjugation, along with quantitative data on reaction kinetics and conditions, are presented to facilitate the seamless adoption of this powerful technology.

The iEDDA reaction involves a [4+2] cycloaddition between an electron-deficient diene (e.g., a tetrazine) and an electron-rich dienophile (e.g., a strained alkene like TCO).[4] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable covalent bond. The remarkable speed of this reaction, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, allows for efficient conjugation even at low reactant concentrations, making it ideal for in vivo applications.

Core Principles and Considerations

The success of an iEDDA reaction is governed by the interplay of several factors, primarily the choice of the tetrazine and dienophile pairing, which dictates the reaction kinetics. Strained dienophiles like trans-cyclooctene (B1233481) (TCO) are highly reactive due to their ring strain. The electronic properties of the tetrazine also play a crucial role; electron-withdrawing groups on the tetrazine ring generally increase the reaction rate.

Key Advantages of iEDDA Chemistry:

  • Rapid Kinetics: Enables fast and efficient labeling at low concentrations.

  • High Specificity: Reactants are highly selective for each other, minimizing off-target reactions in complex biological milieu.

  • Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffers, neutral pH, ambient temperature) without the need for toxic catalysts.

  • Irreversible Reaction: The release of nitrogen gas as the sole byproduct makes the reaction irreversible.

Quantitative Data Presentation

The selection of the appropriate tetrazine and dienophile is critical for experimental success. The following tables summarize key quantitative data to aid in this selection.

Table 1: Second-Order Rate Constants (k₂) for Common iEDDA Pairs
Diene (Tetrazine)DienophileRate Constant (k₂, M⁻¹s⁻¹)Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2000Aqueous Media
Methyl-tetrazinetrans-cyclooctene (TCO)>800Aqueous Media
3-phenyl-s-tetrazine(E)-phenylvinylboronic acidVaries with pHDMSO/PBS
Dipyridyl tetrazine (dPy-Tz)Potassium phenylethynyltrifluoroborate (HBF₃)~1.840% MeOH in PBS, pH 7.4
Dipyridyl tetrazine (dPy-Tz)Potassium OBF₃~4.940% MeOH in PBS, pH 7.4

Data compiled from multiple sources.

Table 2: Typical Reaction Conditions for Protein Labeling
ParameterRecommended ConditionNotes
Buffer Type Phosphate-Buffered Saline (PBS), HEPESBuffers should be free of primary amines (e.g., Tris, glycine) if using NHS esters for functionalization.
pH Range 6.0 - 9.0The reaction is generally efficient across this range.
Temperature Room Temperature (~25°C) or 37°CIncubation at 37°C can accelerate the reaction.
Incubation Time 5 minutes - 2 hoursDependent on reactant concentrations and the specific kinetics of the pair.
Reactant Concentration Nanomolar to micromolar rangeThe fast kinetics allow for efficient reactions at low concentrations.
Molar Excess 1.1 to 20-fold molar excess of one reactantA slight to moderate excess of the labeling reagent is often used to ensure complete conjugation.

Experimental Protocols

The following protocols provide a detailed methodology for the functionalization of proteins with TCO or tetrazine moieties and their subsequent conjugation via iEDDA.

Protocol 1: Functionalization of a Protein with a TCO Moiety using an NHS Ester

This protocol describes the modification of a protein with a trans-cyclooctene (TCO) group by reacting primary amines (e.g., lysine (B10760008) residues) with a TCO-NHS ester.

Materials:

  • Protein of interest

  • TCO-PEGn-NHS ester (n indicates the number of polyethylene (B3416737) glycol units)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Procedure:

  • Protein Preparation:

    • If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer using a spin desalting column.

    • Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench Reaction:

    • Stop the labeling reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 5 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

    • The TCO-labeled protein is now ready for the iEDDA reaction.

Protocol 2: Functionalization of an Antibody with a Tetrazine Moiety

This protocol outlines the modification of an antibody with a tetrazine group using a Tetrazine-NHS ester.

Materials:

  • Antibody of interest

  • Tetrazine-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 1X Borate Buffered Saline (BBS) or PBS, pH 8.5

  • Quenching Buffer: 1 M Glycine, pH 8.5

  • Spin desalting columns (30 kDa MWCO)

Procedure:

  • Antibody Buffer Exchange:

    • Perform a buffer exchange of the antibody into the Reaction Buffer to remove any interfering substances like Tris or glycine.

  • Labeling Reaction:

    • Prepare a 10-20 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

  • Purification:

    • Remove the unreacted Tetrazine-NHS ester by using a spin desalting column.

Protocol 3: iEDDA Ligation of a TCO-Functionalized Protein with a Tetrazine-Containing Molecule

This protocol describes the final "click" reaction between a TCO-labeled protein and a molecule functionalized with a tetrazine.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., a fluorescent dye, drug molecule, or another protein)

  • Reaction Buffer: PBS, pH 6.0-9.0

Procedure:

  • Prepare Reactants:

    • Prepare the TCO-labeled protein in the desired reaction buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • iEDDA Reaction:

    • Combine the TCO-labeled protein and the tetrazine-functionalized molecule in the Reaction Buffer. A slight molar excess (1.1- to 5-fold) of the tetrazine-functionalized molecule is often recommended.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in absorbance in the 510-550 nm range.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography. For many applications, the reaction is clean enough that no further purification is required.

Visualizing the Workflow and Mechanism

Diagrams created using Graphviz (DOT language) illustrate the key processes in iEDDA reactions.

G cluster_prep Reactant Preparation cluster_func Functionalization cluster_conj iEDDA Ligation cluster_purify Purification & Analysis p Protein of Interest p_tz Tetrazine-labeled Protein p->p_tz + Tetrazine-NHS p_tco TCO-labeled Protein p->p_tco + TCO-NHS t Tetrazine-NHS Ester tco TCO-NHS Ester conj Protein Conjugate p_tz->conj + TCO-Molecule p_tco->conj + Tetrazine-Molecule pur Purified Conjugate conj->pur

Caption: General experimental workflow for protein conjugation via iEDDA.

G tetrazine Tetrazine (Diene) cycloaddition [4+2] Cycloaddition tetrazine->cycloaddition tco trans-Cyclooctene (Dienophile) tco->cycloaddition intermediate Unstable Bicyclic Intermediate cycloaddition->intermediate retro_da Retro-Diels-Alder intermediate->retro_da product Stable Dihydropyridazine Conjugate retro_da->product n2 N₂ Gas retro_da->n2

Caption: Mechanism of the inverse electron demand Diels-Alder reaction.

Applications in Drug Development and Research

The unique characteristics of the iEDDA reaction have made it an invaluable tool in various scientific disciplines.

  • Antibody-Drug Conjugates (ADCs): The iEDDA reaction enables the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to the development of more homogeneous and effective ADCs.

  • In Vivo Imaging: The rapid kinetics of the iEDDA reaction are ideal for pre-targeted imaging, where a modified antibody is first administered and allowed to accumulate at the target site, followed by the injection of a tetrazine-labeled imaging agent.

  • Live Cell Labeling: The bioorthogonality of the iEDDA reaction allows for the specific labeling of biomolecules on the surface of or inside living cells without disrupting normal cellular processes.

  • Drug Release: "Click-to-release" systems utilize the iEDDA reaction to trigger the release of a therapeutic agent at a specific location, offering a novel approach to controlled drug delivery.

Conclusion

The inverse electron demand Diels-Alder reaction, particularly the tetrazine-TCO ligation, represents a significant advancement in bioconjugation chemistry. Its unparalleled speed, specificity, and biocompatibility provide researchers with a robust and versatile tool for a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics. The detailed protocols and quantitative data presented in this application note are intended to empower researchers to confidently and effectively implement this powerful technology in their own experimental workflows.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (2E)-TCO-PNB Ester Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for overcoming challenges associated with low yields in (2E)-TCO-PNB ester conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring when using a this compound for conjugation?

A1: The this compound is a heterobifunctional crosslinker. The reaction proceeds in two key steps. First, the p-nitrophenyl (PNP) ester group reacts with a primary amine on your target molecule (e.g., the ε-amino group of a lysine (B10760008) residue on a protein) to form a stable amide bond. This step attaches the trans-cyclooctene (B1233481) (TCO) moiety to your molecule of interest. Subsequently, the TCO group can undergo a rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, a type of "click chemistry," with a tetrazine-functionalized molecule.

Q2: What are the primary reasons for observing low conjugation yield in the first step (amine reaction)?

A2: Low yield in the initial amine conjugation step can stem from several factors:

  • Hydrolysis of the PNB ester: The PNB ester is susceptible to hydrolysis in aqueous buffers, a reaction that competes with the desired aminolysis.

  • Suboptimal pH: The reaction is highly pH-dependent. At low pH, the amine is protonated and less nucleophilic, while at high pH, the rate of ester hydrolysis increases.

  • Incompatible Buffers: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the ester.

  • Poor Solubility: The this compound can be hydrophobic, leading to solubility issues in purely aqueous buffers.

  • Steric Hindrance: The accessibility of the primary amine on your target molecule can be sterically hindered, slowing down the reaction.

  • Degradation of the TCO moiety: The trans-cyclooctene can isomerize to the unreactive cis-cyclooctene form under certain conditions.

Q3: My initial amine conjugation seems successful, but the subsequent TCO-tetrazine click reaction has a low yield. What could be the issue?

A3: If the initial conjugation is confirmed, a low yield in the second step often points to issues with the TCO-tetrazine ligation itself. Possible causes include:

  • Isomerization of the TCO group: The TCO moiety may have isomerized to the unreactive cis-cyclooctene during the initial conjugation or subsequent handling.

  • Degraded Tetrazine: The tetrazine reagent may have degraded, especially if it is sensitive to light or oxidation.

  • Incorrect Stoichiometry: An inappropriate molar ratio of the TCO-functionalized molecule to the tetrazine can lead to an incomplete reaction.

  • Steric Hindrance: The TCO or tetrazine moiety might be sterically inaccessible on the respective molecules, preventing their efficient reaction.

Troubleshooting Guides

Problem 1: Low Yield in the Initial Amine Conjugation Step

This is often the most critical step. Below is a systematic guide to troubleshooting low yields.

Troubleshooting Workflow for Low Amine Conjugation Yield

Low_Yield_Amine_Conjugation Start Low Conjugation Yield Check_Reagent Verify Reagent Quality and Handling Start->Check_Reagent Check_pH Optimize Reaction pH Check_Reagent->Check_pH Check_Buffer Assess Buffer Compatibility Check_pH->Check_Buffer Check_Solubility Address Solubility Issues Check_Buffer->Check_Solubility Check_Stoichiometry Optimize Molar Ratio Check_Solubility->Check_Stoichiometry Check_TCO_Stability Evaluate TCO Isomerization Check_Stoichiometry->Check_TCO_Stability Successful_Conjugation Improved Yield Check_TCO_Stability->Successful_Conjugation

Caption: A logical workflow for troubleshooting low yield in the amine conjugation step.

  • 1.1. Inactive PNB Ester due to Hydrolysis:

    • Cause: The p-nitrophenyl ester is susceptible to hydrolysis, especially in aqueous buffers with a pH above 8. This competing reaction consumes the ester, making it unavailable for conjugation.

    • Solution:

      • Prepare the this compound solution in an anhydrous organic solvent like DMSO or DMF immediately before use.

      • Minimize the time the ester is in an aqueous buffer before the amine-containing molecule is added.

      • Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the rate of hydrolysis relative to aminolysis.

  • 1.2. Suboptimal Reaction pH:

    • Cause: The reaction between the PNB ester and a primary amine is highly pH-dependent. If the pH is too low (<7), the amine will be protonated and non-nucleophilic. If the pH is too high (>9), the rate of ester hydrolysis will be significantly increased.

    • Solution: The optimal pH range for this reaction is typically between 7.5 and 8.5. It is recommended to perform a small-scale pH optimization experiment within this range to find the ideal condition for your specific molecule.

  • 1.3. Incompatible Reaction Buffer:

    • Cause: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the PNB ester, drastically reducing the conjugation efficiency.

    • Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer. If your molecule of interest is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the conjugation reaction.

  • 1.4. Poor Reagent Solubility:

    • Cause: this compound can have limited solubility in purely aqueous buffers, causing it to precipitate out of solution and be unavailable for reaction.

    • Solution:

      • Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture. The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturation of proteins.

      • Ensure the reaction mixture is well-mixed to prevent localized high concentrations of the reagent.

  • 1.5. Steric Hindrance:

    • Cause: The primary amine on your target molecule may be located in a sterically hindered environment, making it difficult for the bulky this compound to access it.

    • Solution:

      • Increase the reaction time and/or temperature to provide more energy for the reaction to overcome the steric barrier.

      • Increase the molar excess of the this compound to drive the reaction forward.

Problem 2: Low Yield in the TCO-Tetrazine Click Reaction

If the initial amine conjugation is successful, but the subsequent click reaction fails, consider the following:

Troubleshooting Workflow for Low TCO-Tetrazine Ligation Yield

Low_Yield_TCO_Tetrazine Start Low Click Reaction Yield Check_TCO_Isomerization Verify TCO Integrity Start->Check_TCO_Isomerization Check_Tetrazine_Quality Assess Tetrazine Reagent Check_TCO_Isomerization->Check_Tetrazine_Quality Check_Stoichiometry Optimize Molar Ratio Check_Tetrazine_Quality->Check_Stoichiometry Check_Reaction_Conditions Adjust Reaction Conditions Check_Stoichiometry->Check_Reaction_Conditions Successful_Ligation Improved Yield Check_Reaction_Conditions->Successful_Ligation

Caption: A decision tree for troubleshooting low yield in the TCO-tetrazine click reaction.

  • 2.1. Isomerization of the TCO Moiety:

    • Cause: The strained trans-cyclooctene can isomerize to the unreactive cis-cyclooctene. This can be promoted by exposure to thiols, certain metals, and prolonged storage.

    • Solution:

      • If your molecule contains free thiols, consider protecting them before the conjugation reaction.

      • Avoid buffers containing thiols during the conjugation and purification steps.

      • Use freshly prepared TCO-conjugated molecules for the click reaction.

  • 2.2. Inactive Tetrazine Reagent:

    • Cause: Tetrazines can degrade over time, especially when exposed to light or oxidizing agents.

    • Solution:

      • Store tetrazine reagents protected from light and moisture.

      • Use freshly prepared solutions of the tetrazine for the click reaction.

  • 2.3. Suboptimal Stoichiometry:

    • Cause: An incorrect molar ratio between the TCO-functionalized molecule and the tetrazine can lead to an incomplete reaction.

    • Solution: For efficient conjugation, it is often recommended to use a slight molar excess (1.1 to 2-fold) of one of the components. The optimal ratio may need to be determined empirically for your specific system.[1]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Amine Conjugation

ParameterRecommended Range/ValueRationale
pH 7.5 - 8.5Balances amine nucleophilicity and ester hydrolysis.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can reduce hydrolysis but may require longer reaction times.
Reaction Time 1 - 4 hours (can be extended to overnight at 4°C)Dependent on temperature, concentration, and steric hindrance.
Buffer Amine-free buffers (e.g., PBS, HEPES, Bicarbonate)Avoids competition for the PNB ester.
This compound Solvent Anhydrous DMSO or DMFEnsures the ester is fully dissolved before addition to the aqueous reaction mixture.
Molar Ratio (Ester:Amine) 5-20 fold molar excess of the esterDrives the reaction to completion, especially for dilute protein solutions. The optimal ratio should be determined empirically.

Table 2: Comparison of Amine-Reactive Esters

Featurep-Nitrophenyl (PNP) EsterN-Hydroxysuccinimide (NHS) Ester
Reactivity with Amines GoodExcellent
Hydrolysis Rate in Aqueous Buffer Generally slower than NHS estersFaster than PNP esters, especially at higher pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[2]
Leaving Group p-nitrophenolN-hydroxysuccinimide
Monitoring of Reaction Release of p-nitrophenolate can be monitored spectrophotometrically at ~400 nm.Release of NHS can be monitored at ~260 nm.
Storage Store desiccated at -20°C.Highly moisture-sensitive; store desiccated at -20°C.

Experimental Protocols

Protocol 1: General Procedure for Conjugating an Amine-Containing Molecule with this compound

This protocol provides a general guideline. Optimization may be required for specific molecules.

Materials:

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0 (or other suitable amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Amine-Containing Molecule:

    • Dissolve or dilute your amine-containing molecule in the Reaction Buffer to a known concentration (e.g., 1-5 mg/mL for proteins).

    • If the molecule is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound solution to the solution of your amine-containing molecule.

    • Add the ester solution slowly with gentle mixing to avoid precipitation.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound, p-nitrophenol byproduct, and quenching buffer using a desalting column or other appropriate chromatographic method.

Experimental Workflow for Amine Conjugation

Amine_Conjugation_Workflow Start Start Prepare_Amine Prepare Amine-Containing Molecule in Amine-Free Buffer Start->Prepare_Amine Prepare_Ester Prepare Fresh this compound Solution in DMSO/DMF Prepare_Amine->Prepare_Ester Mix Add Ester to Amine Solution (5-20x Molar Excess) Prepare_Ester->Mix Incubate Incubate (1-4h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (Optional) with Tris Buffer Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify End TCO-Functionalized Molecule Purify->End

Caption: A general experimental workflow for the conjugation of an amine-containing molecule with this compound.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the ligation of the TCO-functionalized molecule with a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-functionalized molecule

  • Tetrazine-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4 (or other suitable buffer)

Procedure:

  • Prepare Reactants:

    • Dissolve the TCO-functionalized and tetrazine-functionalized molecules in the Reaction Buffer to the desired concentrations.

  • Click Reaction:

    • Mix the TCO- and tetrazine-containing solutions. A slight molar excess (1.1-1.5 fold) of one component is often used to ensure complete consumption of the other.

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any excess unreacted starting material using an appropriate chromatographic method (e.g., size-exclusion chromatography).

Signaling Pathway of TCO-Tetrazine Ligation

TCO_Tetrazine_Ligation TCO_Molecule TCO-Functionalized Molecule Diels_Alder Inverse-Electron-Demand Diels-Alder Cycloaddition TCO_Molecule->Diels_Alder Tetrazine_Molecule Tetrazine-Functionalized Molecule Tetrazine_Molecule->Diels_Alder Nitrogen_Release Retro-Diels-Alder (N2 Release) Diels_Alder->Nitrogen_Release Conjugate Stable Dihydropyridazine Conjugate Nitrogen_Release->Conjugate

Caption: The reaction pathway of the inverse-electron-demand Diels-Alder cycloaddition between a TCO and a tetrazine.

References

preventing isomerization of (2E)-TCO-PNB ester to cis-cyclooctene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-TCO-PNB ester. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the isomerization of this compound to its inactive cis-cyclooctene (CCO) isomer during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

This compound is a bifunctional chemical linker containing a trans-cyclooctene (B1233481) (TCO) moiety and a p-nitrophenyl (PNB) ester. The TCO group participates in rapid and specific bioorthogonal "click" reactions with tetrazines, a cornerstone of modern bioconjugation techniques. The PNB ester is a reactive group that allows for the covalent attachment of the TCO moiety to amine-containing molecules like proteins and peptides.

Isomerization of the trans (E) double bond within the cyclooctene (B146475) ring to the cis (Z) configuration results in the formation of cis-cyclooctene (CCO). This CCO isomer is unreactive towards tetrazines, meaning its formation leads to a loss of the desired click reactivity, thereby compromising subsequent bioconjugation efficiency and yielding inaccurate experimental results.

Q2: What causes the isomerization of this compound?

The isomerization of trans-cyclooctenes is primarily a radical-mediated process. Several factors commonly encountered in experimental settings can promote this unwanted conversion:

  • Thiols: High concentrations of thiol-containing reagents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), can significantly accelerate isomerization.

  • Copper-Containing Proteins: Certain proteins, particularly those containing copper ions, can catalyze the isomerization process.[1]

  • Cell Culture Media: Thiamine (B1217682) degradation products present in some cell culture media have been identified as catalysts for TCO isomerization.

  • Elevated Temperatures and Light Exposure: Prolonged exposure to heat and certain wavelengths of light can also contribute to the isomerization of the strained trans-double bond.

Q3: How can I detect if my this compound has isomerized?

The most common method for detecting and quantifying the isomerization of TCO to CCO is through Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . The vinyl protons of the trans- and cis-isomers exhibit distinct chemical shifts, allowing for their differentiation and the calculation of their relative abundance by integrating the respective peak areas. For instance, a study demonstrated that the isomerization of a trans-cyclooctene could be monitored by observing the appearance of a new peak corresponding to the cis-isomer.[2]

Q4: What is the difference in stability between axial and equatorial TCO isomers?

Trans-cyclooctene derivatives can exist as axial and equatorial diastereomers. The axial isomer is generally more reactive in the Diels-Alder reaction with tetrazines due to its higher ground-state energy.[3] However, this increased reactivity often comes at the cost of reduced stability, making the axial isomer more prone to isomerization to the unreactive cis-form compared to the more stable equatorial isomer.[3][4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Issue Possible Cause Recommended Solution
Low or no bioconjugation with tetrazine. Isomerization of this compound to the unreactive cis-isomer.1. Verify the integrity of your TCO reagent: Analyze a sample by ¹H NMR to quantify the percentage of the trans-isomer remaining. 2. Implement preventative measures: During your experiment, incorporate a radical inhibitor (e.g., Trolox), complex the TCO with silver nitrate (B79036), or quench the reaction with a tetrazine immediately after conjugation. (See Experimental Protocols section for details).
Hydrolysis of the PNB ester.1. Use anhydrous solvents: Prepare stock solutions of this compound in anhydrous DMSO or DMF. 2. Control pH: Perform the amine labeling reaction in a suitable buffer (e.g., PBS at pH 7.2-8.0) and avoid prolonged incubation times at high pH.
Inconsistent bioconjugation results. Partial isomerization of the TCO ester under varying experimental conditions.1. Standardize protocols: Ensure consistent incubation times, temperatures, and reagent concentrations. 2. Use fresh reagents: Prepare fresh solutions of TCO ester and other critical reagents for each experiment. 3. Store TCO ester properly: Aliquot and store the this compound at -20°C or -80°C, protected from light and moisture.
Loss of TCO reactivity in cell culture. Isomerization catalyzed by components in the cell culture medium (e.g., thiamine degradation products).1. Minimize incubation time: Reduce the time the TCO-labeled molecule is exposed to the cell culture medium. 2. Use fresh media: Whenever possible, use freshly prepared cell culture medium.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and prevention of isomerization of trans-cyclooctenes.

Table 1: Stability of trans-Cyclooctene Derivatives

TCO DerivativeConditionIsomerization/DegradationReference
s-TCOStored neat at 30°C for 3 days98% degradation
d-TCOStored neat at 30°C for 3 days81% degradation
s-TCO•AgNO₃Stored neat at 30°C for 3 days≥95% purity maintained
d-TCO•AgNO₃Stored neat at 30°C for 3 days94% purity maintained
trans-cycloocteneHeated at 90°C in DMSO-d6 for 20 min2% isomerization to cis-isomer[2]
trans-cycloocteneHeated at 90°C in DMSO-d6 for 70 min10% isomerization to cis-isomer[2]

Table 2: Efficacy of Isomerization Prevention Methods

Prevention MethodTCO DerivativeConditionResultReference
Trolox (radical inhibitor)syn-1c30 mM mercaptoethanol, 30 mM Trolox in D₂O-PBS<5% isomerization after 29.5 hours
Silver(I) Complexations-TCOStored neat at 30°C for 3 days≥95% purity maintained

Experimental Protocols

Protocol 1: Stabilization of this compound with a Radical Inhibitor (Trolox)

This protocol describes the use of Trolox, a water-soluble vitamin E analog, to suppress thiol-promoted isomerization of TCO esters.

Materials:

  • This compound

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Thiol-containing solution (e.g., buffer with DTT or BME)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Prepare a stock solution of Trolox in the reaction buffer.

  • In your reaction vessel, add the Trolox solution to the thiol-containing buffer to a final concentration of 1-30 mM.

  • Add the this compound stock solution to the reaction mixture.

  • Proceed with your standard experimental workflow.

Protocol 2: Stabilization of this compound via Silver(I) Complexation

This protocol details the formation of a stable TCO-AgNO₃ complex to protect the trans-double bond from isomerization during storage and handling.

Materials:

Procedure:

  • Dissolve the this compound in acetonitrile or methanol.

  • Add a solution of silver nitrate (1.1 equivalents) in the same solvent to the TCO ester solution.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Concentrate the mixture under reduced pressure to obtain the TCO•AgNO₃ complex.

  • The complex can be stored neat or in solution for extended periods. Note that the complex will dissociate upon the introduction of chloride ions, which are present in high concentrations in many biological buffers (e.g., PBS).

Protocol 3: Quenching TCO Isomerization with a Tetrazine

This method is suitable for stopping any further isomerization after a bioconjugation reaction by consuming the remaining reactive TCO.

Materials:

  • TCO-labeled biomolecule

  • A small molecule tetrazine (e.g., 3,6-diphenyl-s-tetrazine)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Following the completion of your primary reaction involving the TCO-labeled molecule, add a slight molar excess (e.g., 1.5 equivalents) of a small molecule tetrazine to the reaction mixture.

  • Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • The remaining TCO will be consumed, forming a stable dihydropyridazine (B8628806) adduct and preventing any subsequent isomerization.

  • Proceed with purification steps to remove the excess tetrazine and the quenched adduct if necessary.

Protocol 4: Monitoring TCO Isomerization by ¹H NMR

This protocol outlines the general steps for quantifying the ratio of trans- to cis-cyclooctene isomers.

Materials:

  • TCO-containing sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR spectrometer

Procedure:

  • Dissolve a known amount of your TCO-containing sample in a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum of the sample.

  • Identify the characteristic peaks for the vinyl protons of the trans- and cis-isomers. These will typically be in the olefinic region of the spectrum (around 5.5-6.5 ppm).

  • Integrate the peaks corresponding to the trans- and cis-isomers.

  • Calculate the percentage of each isomer by comparing their respective integral values. For example, % trans-isomer = [Integral(trans) / (Integral(trans) + Integral(cis))] x 100.

Visualizations

Isomerization_Pathway TCO This compound (trans, reactive) Radical Radical Intermediate TCO->Radical Isomerization Initiation CCO cis-cyclooctene (unreactive) Radical->CCO Isomerization Propagation Catalysts Promoting Factors: - Thiols - Cu-containing proteins - Thiamine degradation products Catalysts->TCO

Caption: Plausible radical-mediated isomerization pathway of this compound.

Prevention_Workflow cluster_storage Storage and Handling cluster_reaction Bioconjugation Reaction cluster_post_reaction Post-Reaction Storage Store this compound at -20°C or -80°C, protected from light and moisture AgNO3 Optional: Complex with AgNO3 for long-term stability Storage->AgNO3 Reaction Perform bioconjugation (e.g., amine labeling) Storage->Reaction Inhibitor Add Radical Inhibitor (e.g., Trolox) if thiols are present Reaction->Inhibitor Quench Quench with Tetrazine to stop further isomerization Reaction->Quench Analysis Analyze by ¹H NMR to confirm isomer ratio Quench->Analysis

Caption: Recommended experimental workflow to prevent TCO isomerization.

References

stability of (2E)-TCO-PNB ester in aqueous buffers and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-TCO-PNB ester. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this reagent in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: The two main stability concerns for this compound are:

  • Isomerization of the trans-cyclooctene (B1233481) (TCO) ring: The strained trans-isomer can convert to the much less reactive cis-cyclooctene (CCO) isomer. This isomerization leads to a loss of reactivity towards tetrazines in bioorthogonal ligation reactions. The half-life of the TCO group can be short, and long-term storage is generally not recommended[1].

  • Hydrolysis of the p-nitrobenzyl (PNB) ester: The ester linkage is susceptible to hydrolysis, especially in aqueous buffers with a basic pH. This cleavage will result in the free carboxylic acid and p-nitrobenzyl alcohol, preventing the intended conjugation to amine-containing molecules.

Q2: How should I store this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C and desiccated. In organic solvents such as DMSO or DMF, it can be stored at -20°C for short periods. For longer-term storage in solution, some TCO derivatives have been shown to be stable for over a month at -20°C when complexed with silver nitrate (B79036) (AgNO₃) in methanol (B129727) or DMSO[2].

Q3: Is this compound stable in aqueous buffers?

A3: The stability of this compound in aqueous buffers is limited. The PNB ester is prone to hydrolysis, particularly at neutral to basic pH. Additionally, the TCO ring can isomerize, a process that can be accelerated by components in some biological media. For instance, some more reactive TCO derivatives have shown half-lives as short as 36 hours in PBS[3]. It is generally not recommended for labeling proteins in aqueous buffers[4][5]. For applications in aqueous media, it is crucial to use the reagent promptly after dissolution and to control the pH.

Q4: Which organic solvents are compatible with this compound?

A4: this compound is soluble and generally more stable in anhydrous polar aprotic organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and chloroform. When stored as a complex with AgNO₃, certain TCO derivatives have demonstrated good stability in methanol and DMSO for over a month in the freezer.

Q5: Does the stereochemistry of the TCO ring affect its stability?

A5: Yes, the stereochemistry of substituents on the TCO ring has a significant impact on both reactivity and stability. Axial isomers of TCO derivatives are generally more reactive in Diels-Alder reactions with tetrazines but are also more prone to isomerization to the inactive cis-form compared to their equatorial counterparts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no reactivity in a tetrazine ligation reaction. Isomerization of the TCO ring to the inactive CCO isomer.- Use freshly prepared solutions of this compound. - Avoid prolonged exposure to aqueous buffers, especially at neutral or basic pH. - For reactions in biological media, consider adding a radical inhibitor like Trolox to suppress thiol-mediated isomerization. - Confirm the integrity of the TCO ring using the provided analytical protocols.
Incomplete or failed conjugation to an amine-containing molecule. Hydrolysis of the PNB ester.- Perform the conjugation reaction in an anhydrous organic solvent (e.g., DMF, DMSO). - If an aqueous buffer is necessary, use a slightly acidic pH (e.g., pH 6.0-6.5) and minimize the reaction time. - Analyze the this compound for the presence of the hydrolyzed carboxylic acid by HPLC before use.
Variability in experimental results. Inconsistent storage and handling of the reagent.- Aliquot the solid this compound upon receipt to avoid multiple freeze-thaw cycles. - Always use anhydrous solvents for reconstitution and storage. - Protect solutions from prolonged exposure to light and air.

Stability Data Summary

The following tables summarize the available stability data for this compound and related TCO derivatives. Note that quantitative data for this compound itself is limited in the literature, and data from structurally similar compounds is provided for guidance.

Table 1: Stability of TCO Moieties in Aqueous Buffers

CompoundConditionsStability MetricReference
A d-TCO derivativePhosphate-buffered D₂O, room temp.No degradation or isomerization for up to 14 days
A d-TCO derivativeHuman serum, room temp.>97% trans-isomer after 4 days
Axial oxo-TCOPBSHalf-life of 36 hours
General TCO compoundsGeneral observationShort half-life due to isomerization to CCO

Table 2: Stability of TCO Moieties in Organic Solvents

CompoundSolventConditionsStability MetricReference
TCO-AgNO₃ complexesMethanol, DMSO-20°CStable for >1 month
TCO-AgNO₃ complexesMethanol, DMSO30°C≥94% pure after 3 days
This compoundDMSO, DMF, DCM, THF, Chloroform-20°CRecommended storage solvents

Table 3: pH-Dependent Stability of Related Ester Functionalities

Ester TypepH ConditionGeneral Trend
p-Nitrophenyl estersIncreasing pHRate of hydrolysis increases significantly with increasing pH.
General estersAcidic (pH < 7)Hydrolysis is generally slower than in basic conditions.
General estersBasic (pH > 7)Hydrolysis is significantly accelerated.

Experimental Protocols

Protocol 1: Monitoring TCO Isomerization by ¹H NMR

This protocol allows for the assessment of the isomerization of the trans-cyclooctene (TCO) to the cis-cyclooctene (CCO).

  • Sample Preparation:

    • Dissolve a known concentration of this compound in the deuterated solvent of interest (e.g., DMSO-d₆, D₂O with a co-solvent if necessary).

    • Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).

    • The vinyl protons of the trans-alkene typically appear at a distinct chemical shift from those of the cis-alkene.

    • Incubate the NMR tube under the desired experimental conditions (e.g., specific temperature, exposure to light).

  • Data Acquisition and Analysis:

    • Acquire ¹H NMR spectra at regular time intervals.

    • Integrate the signals corresponding to the TCO and CCO isomers, as well as the internal standard.

    • Calculate the percentage of TCO remaining at each time point relative to the initial concentration.

    • The rate of isomerization can be determined by plotting the percentage of TCO remaining against time.

Protocol 2: Assessing PNB Ester Hydrolysis by HPLC

This protocol is designed to quantify the rate of hydrolysis of the p-nitrobenzyl ester.

  • Sample Incubation:

    • Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile (B52724) or DMSO).

    • Add a small aliquot of the stock solution to the aqueous buffer or solvent system of interest to achieve the desired final concentration.

    • Incubate the solution at a controlled temperature.

  • Time-Point Sampling:

    • At various time points, withdraw an aliquot of the reaction mixture.

    • Quench the hydrolysis by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) to stop further degradation.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA) as the mobile phase.

    • Monitor the elution profile using a UV detector at a wavelength where both the ester and the hydrolyzed carboxylic acid can be detected (e.g., 254 nm or 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the intact this compound and the hydrolyzed carboxylic acid product by comparing with standards if available, or based on the change in retention time.

    • Calculate the peak areas for both species at each time point.

    • Determine the percentage of intact ester remaining over time to calculate the hydrolysis rate and half-life.

Visualizations

TCO_Degradation_Pathways TCO_PNB This compound (Active) CCO_PNB CCO-PNB Ester (Inactive) TCO_PNB->CCO_PNB Isomerization (Thiols, Light, Heat) TCO_Acid TCO-Carboxylic Acid (Hydrolyzed) TCO_PNB->TCO_Acid Ester Hydrolysis (Aqueous Buffers, pH > 7) CCO_Acid CCO-Carboxylic Acid (Inactive & Hydrolyzed) CCO_PNB->CCO_Acid Ester Hydrolysis TCO_Acid->CCO_Acid Isomerization

Caption: Degradation pathways of this compound.

Experimental_Workflow_Stability_Assessment cluster_TCO TCO Isomerization Assessment cluster_PNB PNB Ester Hydrolysis Assessment TCO_Prep Prepare sample in deuterated solvent with internal standard TCO_NMR Acquire ¹H NMR spectra at time intervals TCO_Prep->TCO_NMR TCO_Analysis Integrate signals and calculate % TCO remaining TCO_NMR->TCO_Analysis PNB_Prep Incubate sample in aqueous buffer or solvent PNB_Quench Quench aliquots at time intervals PNB_Prep->PNB_Quench PNB_HPLC Analyze by HPLC PNB_Quench->PNB_HPLC PNB_Analysis Calculate peak areas and % intact ester remaining PNB_HPLC->PNB_Analysis

References

Technical Support Center: (2E)-TCO-PNB Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing (2E)-TCO-PNB ester in protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bioorthogonal labeling reagent. It contains a trans-cyclooctene (B1233481) (TCO) group, which is highly reactive towards tetrazine-functionalized molecules in a rapid and selective manner—a reaction known as inverse-electron-demand Diels-Alder cycloaddition (IEDDA) or tetrazine ligation. The p-nitrophenyl (PNB) ester component is an amine-reactive group that allows for the covalent attachment of the TCO moiety to primary amines, such as the side chain of lysine (B10760008) residues on the surface of proteins. A key feature of the PNB ester is that it can be designed as a cleavable linker, for instance, under reducing conditions, which can be advantageous in applications like drug delivery or protein isolation.[1][2][3]

Primary applications include:

  • Protein labeling: For subsequent visualization, purification, or functional studies.

  • Bioconjugation: Linking proteins to other molecules such as fluorescent dyes, biotin, or drug molecules.[2]

  • Drug delivery systems: The cleavable nature of some PNB linkers allows for the release of therapeutic agents under specific conditions.[1]

Q2: My this compound is not dissolving in my aqueous reaction buffer. What should I do?

This is a common issue as this compound is a hydrophobic molecule and has poor solubility in aqueous solutions. The recommended approach is to first dissolve the ester in a small volume of a dry, water-miscible organic solvent to create a concentrated stock solution. This stock solution is then added to the aqueous protein solution.

Recommended Solvents for Stock Solution:

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a concentrated stock solution (e.g., 10 mM) of the ester in anhydrous DMSO or DMF.

  • Add the stock solution dropwise to your protein solution while gently vortexing or stirring.

Q3: What is the maximum concentration of organic solvent (e.g., DMSO) that can be used in the labeling reaction?

The final concentration of the organic solvent in the reaction mixture should be kept to a minimum, ideally below 10%, to avoid protein denaturation and precipitation. For sensitive proteins or cell-based assays, the final DMSO concentration should be even lower, typically between 0.1% and 1%. It is always recommended to perform a tolerability test for your specific protein or cell line.

Q4: How does this compound compare to other TCO-labeling reagents like TCO-NHS esters?

Both this compound and TCO-NHS esters are used to introduce a TCO group onto proteins by reacting with primary amines.

  • Reactivity: NHS esters are generally more reactive than PNB esters, which can lead to faster labeling but also a higher rate of hydrolysis in aqueous buffers.

  • Solubility: The hydrophobicity of the specific TCO ester will depend on the entire molecular structure. However, TCO reagents without hydrophilic linkers (like PEG) are generally poorly soluble in aqueous buffers. TCO-PEG-NHS esters are designed for improved water solubility.

  • Cleavability: A key advantage of the PNB ester in certain applications is its potential for cleavage under specific chemical conditions, allowing for the release of the conjugated molecule. Standard TCO-NHS esters form a stable amide bond that is not readily cleavable.

Troubleshooting Guide: Solubility Issues and Protein Precipitation

Problem Possible Cause Recommended Solution
This compound does not dissolve in organic solvent. The solvent is not anhydrous.Use fresh, high-quality anhydrous DMSO or DMF. Water contamination will reduce the solubility of the hydrophobic ester and can lead to hydrolysis of the reactive group.
The ester has degraded due to improper storage.Store this compound at -20°C, protected from light and moisture. Allow the vial to equilibrate to room temperature before opening.
Precipitate forms immediately upon adding the ester stock solution to the protein buffer. The local concentration of the ester is too high, causing it to precipitate out of the aqueous solution.Add the organic stock solution of the ester to the protein solution slowly and dropwise while gently vortexing or stirring to ensure rapid mixing and dispersion.
The final concentration of the organic solvent is too high, causing the protein to denature and precipitate.Keep the volume of the added organic stock solution as low as possible, ensuring the final concentration in the reaction mixture is typically less than 10%.
Protein precipitates during the incubation period. The labeling reaction has increased the overall hydrophobicity of the protein, leading to aggregation and precipitation.Reduce the molar excess of the this compound in the reaction to decrease the degree of labeling. A lower degree of labeling may prevent precipitation.
The reaction buffer pH is close to the isoelectric point (pI) of the protein, where its solubility is at a minimum.Adjust the pH of the reaction buffer to be at least one pH unit away from the pI of the protein. The optimal pH for the reaction of PNB esters with amines is typically between 7.5 and 8.5.
The protein concentration is too high, promoting aggregation.Reduce the concentration of the protein in the labeling reaction.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate the vial of this compound to room temperature before opening.

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the vial until the ester is completely dissolved.

  • This stock solution should be prepared fresh immediately before use.

Protocol 2: General Protein Labeling with this compound
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, phosphate (B84403) buffer) at a pH of 7.5-8.5.

    • Ensure the protein concentration is between 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into a suitable amine-free buffer.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the freshly prepared this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.

  • Purification:

    • Remove the unreacted this compound and byproducts using size-exclusion chromatography (e.g., gel filtration) or dialysis.

Visualizations

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product prep_ester Prepare this compound Stock Solution in DMSO/DMF reaction Incubate Protein with This compound (1-4h at RT or overnight at 4°C) prep_ester->reaction Add dropwise prep_protein Prepare Protein in Amine-Free Buffer (pH 7.5-8.5) prep_protein->reaction purify Remove Excess Reagent (Size-Exclusion Chromatography or Dialysis) reaction->purify final_product TCO-Labeled Protein purify->final_product

Caption: A general workflow for labeling proteins with this compound.

Troubleshooting Logic for Solubility Issues

troubleshooting_solubility start Start: Solubility Issue with This compound check_solvent Is the organic solvent (DMSO/DMF) anhydrous and fresh? start->check_solvent use_new_solvent Use fresh, anhydrous solvent. check_solvent->use_new_solvent No check_addition Is the stock solution added dropwise with mixing? check_solvent->check_addition Yes use_new_solvent->check_solvent slow_addition Add stock solution slowly and with gentle vortexing. check_addition->slow_addition No check_solvent_conc Is the final organic solvent concentration <10%? check_addition->check_solvent_conc Yes slow_addition->check_addition reduce_solvent_conc Decrease the volume of the stock solution added. check_solvent_conc->reduce_solvent_conc No check_dol Is protein precipitation occurring during incubation? check_solvent_conc->check_dol Yes reduce_solvent_conc->check_solvent_conc reduce_molar_excess Reduce the molar excess of the TCO ester. check_dol->reduce_molar_excess Yes end Solubility Issue Resolved check_dol->end No reduce_molar_excess->end

Caption: A decision tree for troubleshooting solubility and precipitation issues.

References

Technical Support Center: Optimizing Amine Reactions with (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with (2E)-TCO-PNB ester. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals achieve successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH range for reacting TCO-PNB esters with primary amines is between 7.2 and 8.5.[1] A slightly basic pH ensures that the primary amine is deprotonated and thus sufficiently nucleophilic to attack the ester. For many applications, a pH of 8.3-8.5 is recommended for efficient labeling.[2][3]

Q2: Which buffers are recommended for the conjugation reaction?

A2: It is crucial to use an amine-free buffer to prevent the buffer from competing with your target molecule for reaction with the TCO-PNB ester.[2][4] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES. For optimal results, a 0.1 M sodium tetraborate (B1243019) buffer at pH 8.5 is often recommended.

Q3: Are there any buffers I should avoid?

A3: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the amine on your target molecule, leading to low labeling efficiency.

Q4: How does pH affect the stability of the TCO-PNB ester?

A4: Like other active esters such as NHS esters, TCO-PNB esters are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. At pH 7 and 0°C, the half-life of a typical NHS ester is 4-5 hours, which decreases to just 10 minutes at pH 8.6 and 4°C. Therefore, it is a balancing act between maximizing amine reactivity (higher pH) and minimizing ester hydrolysis (lower pH).

Q5: What is the role of the TCO group in the this compound?

A5: The trans-cyclooctene (B1233481) (TCO) group is a key component for bioorthogonal chemistry. After the PNB ester has reacted with an amine to form a stable amide bond, the TCO group can then specifically and rapidly react with a tetrazine-containing molecule in a catalyst-free "click chemistry" reaction known as the inverse-electron demand Diels-Alder cycloaddition (IEDDA). This two-step process allows for the precise labeling and conjugation of biomolecules.

Q6: How stable is the TCO group itself?

A6: The TCO group can isomerize to the unreactive cis-cyclooctene (CCO) form, especially in the presence of thiols or certain metal ions. While some newer TCO derivatives show improved stability, it is generally recommended to store TCO-containing reagents at -20°C and avoid long-term storage.

Data Presentation

Table 1: Recommended Buffers for TCO-PNB Ester Amine Conjugation

BufferRecommended pH RangeConcentrationNotes
Sodium Phosphate7.2 - 8.00.1 MA common and versatile buffer.
Sodium Bicarbonate8.0 - 8.50.1 MOften used for protein labeling.
Sodium Borate8.0 - 9.00.1 MA good alternative to bicarbonate buffer.
HEPES7.2 - 8.00.1 MA non-phosphate, non-amine buffer.
Sodium Tetraborate8.50.1 MRecommended for optimal results with amine-modified oligonucleotides.

Table 2: Influence of pH on Reaction Components

pH RangeEffect on Primary AmineEffect on TCO-PNB EsterOverall Reaction Efficiency
< 7.0Mostly protonated (R-NH3+), poor nucleophile.More stable, lower hydrolysis rate.Low due to unreactive amine.
7.2 - 8.5Deprotonated (R-NH2), good nucleophile.Increased rate of hydrolysis.Optimal balance between amine reactivity and ester stability.
> 9.0Fully deprotonated and highly reactive.Very rapid hydrolysis, significant reagent loss.Low due to rapid hydrolysis of the ester.

Experimental Protocols

Protocol: General Procedure for Labeling a Protein with this compound

1. Antibody Preparation:

  • If your protein is in a buffer containing primary amines (like Tris or glycine), you must perform a buffer exchange.
  • Use a desalting column (e.g., Sephadex G-25) to exchange the protein into an amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).
  • For optimal results, the protein concentration should be at least 1-2 mg/mL.

2. Reagent Preparation:

  • Allow the this compound to warm to room temperature before opening to prevent moisture condensation.
  • Immediately before use, prepare a stock solution of the TCO-PNB ester (e.g., 10 mM) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

3. Conjugation Reaction:

  • Add a 10- to 20-fold molar excess of the TCO-PNB ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
  • Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing. Protect the reaction from light.

4. Quenching the Reaction:

  • To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the Labeled Protein:

  • Remove the excess, unreacted TCO-PNB ester and byproducts using a desalting column or dialysis.
  • The purified TCO-labeled protein is now ready for the subsequent bioorthogonal reaction with a tetrazine-containing molecule.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. Incorrect pH of the reaction buffer. 2. Presence of primary amines in the buffer (e.g., Tris). 3. Hydrolyzed/inactive TCO-PNB ester. 4. Low protein concentration.1. Ensure the pH is within the optimal range of 7.2-8.5. 2. Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate. 3. Prepare a fresh stock solution of the TCO-PNB ester immediately before use. 4. Increase the protein concentration to >2 mg/mL.
Protein Precipitation 1. High molar excess of the labeling reagent. 2. Use of an organic solvent (like DMSO or DMF) that is not well-tolerated by the protein.1. Reduce the molar excess of the TCO-PNB ester and optimize the ratio. 2. Minimize the volume of the organic solvent added to the protein solution (typically should not exceed 10% of the total reaction volume).
No Reactivity in Subsequent Tetrazine Reaction 1. The TCO group has isomerized to the inactive CCO form. 2. Steric hindrance preventing the TCO and tetrazine from reacting.1. Use freshly prepared TCO-labeled protein. Store the labeled protein at 4°C and use it as soon as possible. 2. Consider using a TCO-PNB ester with a longer spacer arm (e.g., a PEG linker) to reduce steric hindrance.

Visualizations

Amine_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification cluster_final Final Product Protein Protein in Amine-Free Buffer (pH 7.2-8.5) Conjugation Incubate 1-2h at RT Protein->Conjugation TCO_Ester Freshly Prepared TCO-PNB Ester (in DMSO/DMF) TCO_Ester->Conjugation Quench Quench with Tris or Glycine Conjugation->Quench Stop Reaction Purify Purify (Desalting/Dialysis) Quench->Purify Remove Excess Reagents Final_Product TCO-Labeled Protein Purify->Final_Product pH_Optimization_Logic Start Goal: Maximize Amide Bond Formation pH_Choice Choose Reaction pH Start->pH_Choice Low_pH Low pH (<7) pH_Choice->Low_pH Too Acidic Optimal_pH Optimal pH (7.2-8.5) pH_Choice->Optimal_pH Just Right High_pH High pH (>9) pH_Choice->High_pH Too Basic Amine_Protonated Amine is Protonated (R-NH3+) Low Nucleophilicity Low_pH->Amine_Protonated Ester_Stable Ester is Stable Low Hydrolysis Low_pH->Ester_Stable Amine_Deprotonated Amine is Deprotonated (R-NH2) High Nucleophilicity Optimal_pH->Amine_Deprotonated Ester_Hydrolysis Ester Hydrolysis is a Competing Reaction Optimal_pH->Ester_Hydrolysis High_pH->Amine_Deprotonated Ester_Unstable Ester is Unstable Rapid Hydrolysis High_pH->Ester_Unstable Low_Yield1 Result: Low Reaction Rate Amine_Protonated->Low_Yield1 Ester_Stable->Low_Yield1 High_Yield Result: Efficient Labeling Amine_Deprotonated->High_Yield Ester_Hydrolysis->High_Yield Low_Yield2 Result: Low Yield Ester_Unstable->Low_Yield2

References

Technical Support Center: Purifying Proteins Labeled with (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with (2E)-TCO-PNB ester for protein labeling and purification.

Diagram 1: General Workflow

G cluster_prep Phase 1: Preparation cluster_label Phase 2: Labeling Reaction cluster_purify Phase 3: Purification cluster_error Prot_Prep Protein Preparation (Buffer Exchange) Reaction Labeling Reaction (Protein + TCO-PNB Ester) Prot_Prep->Reaction Amine-free buffer pH 7.2-8.5 Reagent_Prep Prepare 10 mM TCO-PNB Ester in Anhydrous DMSO Reagent_Prep->Reaction Use immediately Error1 Hydrolysis Reagent_Prep->Error1 Moisture Quench Quench Reaction (e.g., Tris Buffer) Reaction->Quench 1 hr, Room Temp Error2 Low Yield Reaction->Error2 Suboptimal pH Inactive Reagent Purify Purification (e.g., SEC, Dialysis) Quench->Purify Remove excess reagent Analysis Analysis & Storage (SDS-PAGE, MS, -20°C) Purify->Analysis Isolate labeled protein Error3 Aggregation Purify->Error3 Harsh Conditions

Caption: Workflow for protein labeling with TCO-PNB ester and subsequent purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical reagent used for bioconjugation, a process that links molecules together. It has two key parts:

  • A p-nitrophenyl (PNB) ester group that reacts with primary amines, such as the lysine (B10760008) residues on the surface of a protein. This forms a stable amide bond.[1][2]

  • A trans-cyclooctene (TCO) group, which is a highly strained alkene. This TCO moiety can then participate in a very fast and specific "click chemistry" reaction called an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-labeled molecule.[3][4][5] This two-step process allows for the precise labeling of proteins.[6]

Q2: What are the main challenges in purifying proteins after labeling with this reagent?

The primary challenges include:

  • Reagent Instability: Both the PNB ester and the TCO group are susceptible to degradation. The PNB ester can hydrolyze in aqueous solutions, while the TCO group can isomerize to the less reactive cis-cyclooctene (CCO).[1][3]

  • Low Labeling Efficiency: Inefficient reaction can result from hydrolyzed reagents, suboptimal buffer conditions (e.g., wrong pH or presence of competing amines), or steric hindrance on the protein.[1]

  • Protein Aggregation: Changes in buffer conditions or the addition of the hydrophobic TCO moiety can sometimes lead to protein aggregation and precipitation, complicating purification.[7]

  • Removal of Excess Reagent: Successfully separating the unreacted TCO-PNB ester from the labeled protein is crucial for downstream applications.[6]

Q3: Why is an amine-free buffer necessary for the labeling reaction?

Buffers containing primary amines, such as Tris or glycine, will compete with the protein's lysine residues to react with the PNB ester.[6][8] This competition significantly reduces the efficiency of protein labeling. It is essential to perform a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer before adding the reagent.[6][9]

Q4: How should I store the this compound?

The solid reagent should be stored at -20°C, protected from moisture.[3][5] Stock solutions made in anhydrous DMSO or DMF should be prepared immediately before use, as the reagent is not stable in solution.[6] The TCO group itself has a short half-life and is not recommended for long-term storage as it can lose reactivity.[3]

Troubleshooting Guide

Problem 1: Low or No Protein Labeling Detected
Potential Cause Recommended Solution
Hydrolysis of PNB Ester The PNB ester is sensitive to moisture.[1] Ensure your DMSO or DMF solvent is anhydrous. Prepare the TCO-PNB ester solution immediately before adding it to your protein.
Presence of Competing Amines Ensure the protein is in an amine-free buffer (e.g., PBS, Borate, Bicarbonate) at a pH between 7.2 and 8.5.[6][8] Perform buffer exchange via dialysis or a desalting column if the protein is in a buffer like Tris.[6]
Inactive TCO Group The TCO group can isomerize to the non-reactive cis-cyclooctene (CCO).[3] Use fresh reagent and avoid prolonged storage of stock solutions.
Suboptimal Protein Concentration The labeling reaction is concentration-dependent. A protein concentration below 2 mg/mL can significantly decrease labeling efficiency.[9] Concentrate your protein if necessary.
Masking of TCO Moiety The hydrophobic TCO group can sometimes interact with the protein surface, becoming "masked" and non-reactive.[10] While TCO-PNB ester itself is not ideal for aqueous labeling, using linkers with hydrophilic PEG chains (e.g., TCO-PEG-NHS esters) can mitigate this issue by extending the TCO group away from the protein surface.[10][11]
Problem 2: Protein Precipitation or Aggregation During/After Labeling
Potential Cause Recommended Solution
High Reagent-to-Protein Ratio Using a large molar excess of the TCO-PNB ester can increase the hydrophobicity of the protein surface, leading to aggregation. Optimize the molar ratio; a 15-fold to 20-fold molar excess is a common starting point, but may need adjustment.[6][8]
Solvent Shock Adding a large volume of DMSO/DMF (containing the reagent) to the aqueous protein solution can cause precipitation. Add the reagent solution slowly while gently mixing or vortexing the protein solution.
Buffer Conditions The pH or ionic strength of the buffer may not be optimal for the newly labeled protein's stability.[7] After purification, ensure the protein is stored in a buffer known to maintain its stability.
Problem 3: Difficulty Removing Excess Reagent
Method Advantages Disadvantages
Size Exclusion Chromatography (SEC) / Desalting Column Efficiently separates small molecules (unreacted reagent) from larger proteins.[6] Relatively fast.Can lead to sample dilution. Requires appropriate column selection for the protein's molecular weight.
Dialysis Simple and gentle on the protein. Good for larger sample volumes.Time-consuming (can take hours to overnight).
Affinity Chromatography If the protein has an affinity tag (e.g., His-tag), this method can be used for purification. This can be particularly effective for isolating the protein from complex mixtures.[12]Requires a tagged protein and specific resin. Elution conditions can sometimes be harsh.[13]
TCO-Functionalized Resin A specialized method where a tetrazine-modified protein could be captured by TCO-labeled agarose (B213101) beads for purification.[14]Requires the opposite labeling strategy (tetrazine on protein, TCO on resin).

Experimental Protocols

Protocol 1: General Protein Labeling with this compound
  • Buffer Exchange: Ensure your protein of interest (typically 1-5 mg/mL) is in an amine-free buffer, such as 100 mM sodium phosphate (B84403) with 150 mM NaCl at pH 7.2-7.5.[6] If necessary, perform a buffer exchange using a desalting spin column or dialysis.[6]

  • Prepare Reagent Stock: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[6]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-PNB ester stock solution to the protein solution.[6] Incubate for 1 hour at room temperature with gentle mixing.[6]

  • Quench Reaction (Optional): To stop the reaction, add a quenching buffer like 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[6][8]

  • Purification: Proceed immediately to purification to remove excess, unreacted reagent and quenching buffer. Use a desalting spin column, dialysis, or other suitable chromatography method.[6] The purified TCO-labeled protein is now ready for conjugation with a tetrazine-labeled molecule.

Diagram 2: Troubleshooting Logic

G Start Start: Low Labeling Yield Check_Buffer Is buffer amine-free (e.g., PBS, HEPES)? Start->Check_Buffer Check_Reagent Is TCO-PNB ester reagent fresh? Check_Buffer->Check_Reagent Yes Sol_Buffer Solution: Buffer exchange to amine-free buffer. Check_Buffer->Sol_Buffer No Check_Conc Is protein concentration > 2 mg/mL? Check_Reagent->Check_Conc Yes Sol_Reagent Solution: Use fresh reagent. Prepare stock just before use. Check_Reagent->Sol_Reagent No Check_Ratio Optimize molar ratio (start at 20x) Check_Conc->Check_Ratio Yes Sol_Conc Solution: Concentrate protein. Check_Conc->Sol_Conc No Sol_Hydrolysis Potential Issue: Reagent Hydrolysis. Use anhydrous DMSO. Check_Ratio->Sol_Hydrolysis

Caption: A decision tree for troubleshooting low labeling efficiency.

References

how to handle and store (2E)-TCO-PNB ester to maintain reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-TCO-PNB ester. This guide is designed to assist researchers, scientists, and drug development professionals in the proper handling and storage of this compound to ensure optimal reactivity for your experiments. Below you will find frequently asked questions, troubleshooting guidance, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to maintain its long-term stability?

A1: For optimal stability, this compound should be stored at –20°C in a sealed container, protected from moisture and light.[1][2] When stored as a dry powder under these conditions, the compound is stable for up to three years.[3][4] For short-term storage of solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[3] It is important to note that trans-cyclooctene (B1233481) (TCO) compounds are not recommended for long-term storage in general due to their inherent instability.

Q2: What solvents are recommended for dissolving this compound?

A2: Anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) should be used to dissolve this compound. It is crucial to use anhydrous solvents to prevent hydrolysis of the PNB ester.

Q3: My protein labeling with this compound in an aqueous buffer is inefficient. What could be the reason?

A3: this compound is not recommended for labeling proteins in aqueous buffers. This is due to a poor level of activation of the labeled proteins. For protein and antibody labeling in aqueous environments, it is advisable to use TCO-PEG4-NHS Ester or TCO-PEG12-NHS Ester, which are better suited for such applications.

Q4: I am observing a loss of reactivity of my this compound over time. What are the primary degradation pathways?

A4: The loss of reactivity is primarily due to two degradation pathways:

  • Isomerization: The highly reactive trans-cyclooctene (TCO) can isomerize to the much less reactive cis-cyclooctene (CCO). This process can be accelerated by exposure to thiols and certain metal ions.

  • Hydrolysis: The p-nitrobenzyl (PNB) ester group is susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH. Ester hydrolysis is generally catalyzed by both acidic and basic conditions.

Q5: Can I use this compound in experiments involving thiols, such as dithiothreitol (B142953) (DTT)?

A5: Caution should be exercised when using this compound in the presence of thiols. Thiols can promote the isomerization of the reactive TCO to the unreactive CCO form, leading to a loss of reactivity.

Q6: How can I assess the reactivity of my stored this compound?

A6: The reactivity of your this compound can be assessed by reacting it with a tetrazine-containing compound. The reaction progress can be monitored spectroscopically by observing the disappearance of the characteristic absorbance of the tetrazine at a wavelength between 510 and 550 nm. A detailed protocol for this reactivity assessment is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound
Storage FormatTemperatureDurationKey Considerations
Dry Powder -20°CUp to 3 yearsStore in a sealed container, protected from moisture and light.
In Anhydrous Solvent -80°CUp to 6 monthsUse anhydrous DMSO or DMF.
In Anhydrous Solvent -20°CUp to 1 monthUse anhydrous DMSO or DMF.
Table 2: Effect of pH on Ester Hydrolysis Rate (Data from a Thiol-Acrylate Photopolymer Model)
pHRelative Hydrolysis RateFold Increase from pH 7.4
7.4 0.074 ± 0.003 days⁻¹1x
8.0 0.28 ± 0.005 days⁻¹~3.8x
Note: This data is from a study on thiol-acrylate photopolymers and serves as a general illustration of the pH-dependent instability of esters. The PNB ester in this compound is also susceptible to base-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Reactivity Assessment of this compound with a Tetrazine Probe

This protocol describes how to determine the active concentration of a this compound solution using a tetrazine-functionalized probe with a known extinction coefficient.

Materials:

  • This compound solution in anhydrous DMSO.

  • A tetrazine probe with a known absorbance maximum and extinction coefficient (e.g., a commercially available tetrazine-dye conjugate).

  • Anhydrous DMSO.

  • UV-Vis spectrophotometer and cuvettes.

Procedure:

  • Prepare a stock solution of the tetrazine probe: Dissolve the tetrazine probe in anhydrous DMSO to a known concentration (e.g., 1 mM).

  • Determine the initial absorbance of the tetrazine probe: Dilute the tetrazine stock solution in DMSO to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU) at its λmax (around 510-550 nm). Record this initial absorbance (A_initial).

  • Prepare the reaction mixture: In a separate cuvette, mix a known volume and concentration of your this compound solution with the tetrazine probe solution. The TCO-PNB ester should be in molar excess to ensure complete reaction of the tetrazine.

  • Monitor the reaction: Immediately after mixing, start monitoring the absorbance of the reaction mixture at the λmax of the tetrazine probe over time. The reaction is typically fast and may be complete within minutes at room temperature.

  • Determine the final absorbance: Once the absorbance reading stabilizes, record the final absorbance (A_final).

  • Calculate the concentration of active this compound: The concentration of the active TCO can be determined by titrating the tetrazine probe with the TCO solution until the tetrazine absorbance no longer decreases.

Mandatory Visualizations

experimental_workflow cluster_storage Storage and Handling cluster_reaction Reaction Setup cluster_purification Purification and Analysis storage Store this compound at -20°C, desiccated, and protected from light dissolve Dissolve in anhydrous DMSO or DMF immediately before use storage->dissolve prepare_substrate Prepare amine-containing substrate in an appropriate anhydrous solvent dissolve->prepare_substrate add_tco Add this compound solution to the substrate prepare_substrate->add_tco incubate Incubate at room temperature add_tco->incubate purify Purify the conjugate (e.g., chromatography) incubate->purify analyze Analyze the product (e.g., MS, NMR) purify->analyze

Caption: Workflow for handling and using this compound.

degradation_pathways cluster_isomerization Isomerization cluster_hydrolysis Hydrolysis TCO_PNB This compound (Active) CCO_PNB cis-Cyclooctene-PNB Ester (Inactive) TCO_PNB->CCO_PNB Thiols, Metals, Light, Heat Hydrolyzed_Product TCO-OH + p-Nitrophenol (Inactive Ester) TCO_PNB->Hydrolyzed_Product H₂O (Acid or Base Catalyzed)

Caption: Primary degradation pathways for this compound.

References

Validation & Comparative

A Head-to-Head Comparison: (2E)-TCO-PNB Ester vs. NHS Esters for Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of proteins and other biomolecules is a cornerstone of innovation. The choice of chemical tools for amine labeling dictates the success of applications ranging from diagnostics and imaging to the development of antibody-drug conjugates (ADCs).

This guide provides a comprehensive and objective comparison of two prominent amine-reactive chemistries: the well-established N-hydroxysuccinimide (NHS) esters and the bioorthogonal handle-introducing (2E)-TCO-PNB (trans-cyclooctene-p-nitrophenyl) ester. We will delve into their reaction mechanisms, performance characteristics, and provide detailed experimental protocols to inform your selection of the optimal reagent for your specific research needs.

At a Glance: Key Differences

Feature(2E)-TCO-PNB EsterNHS Esters
Primary Function Introduces a bioorthogonal TCO handle for subsequent "click chemistry" ligation.General-purpose amine labeling with a wide variety of molecules (fluorophores, biotin, etc.).
Reaction Product CarbodiimideAmide
Optimal pH Range 7.5 - 8.57.2 - 8.5[1]
Aqueous Stability Generally more stable than NHS esters.Prone to hydrolysis, especially at higher pH.[2]
Reaction Speed Generally slower than NHS esters for the initial amine labeling step.Rapid reaction with primary amines.[]
Specificity High specificity for primary amines.High specificity for primary amines.[4]
Key Advantage Enables highly specific, two-step labeling strategies via bioorthogonal chemistry.Versatile, with a vast library of commercially available reagents for direct labeling.
Considerations The p-nitrophenyl leaving group can have higher background absorbance. May exhibit lower labeling efficiency in aqueous buffers.Hydrolytic instability can lead to lower and more variable labeling yields.[2]

Delving into the Chemistry: Mechanisms of Action

Both (2E)-TCO-PNB esters and NHS esters target primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. However, the specifics of their reaction mechanisms and the resulting linkages differ.

This compound: A Gateway to Bioorthogonal Labeling

The this compound serves as a bifunctional linker. The p-nitrophenyl (PNB) ester is the amine-reactive moiety that forms a stable carbamate (B1207046) bond with a primary amine on the target biomolecule. This initial reaction introduces the trans-cyclooctene (B1233481) (TCO) group, a strained alkyne that is a key component of bioorthogonal "click chemistry." The TCO handle can then be specifically and efficiently reacted with a tetrazine-modified molecule of interest in a subsequent step, even in complex biological environments.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation Biomolecule-NH2 Biomolecule-NH₂ TCO-Biomolecule TCO-Labeled Biomolecule Biomolecule-NH2->TCO-Biomolecule Reaction with Amine TCO-PNB This compound TCO-PNB->TCO-Biomolecule pNP p-Nitrophenol Labeled_Product Specifically Labeled Biomolecule TCO-Biomolecule->Labeled_Product Inverse Electron Demand Diels-Alder Tetrazine-Probe Tetrazine-Probe Tetrazine-Probe->Labeled_Product

Two-step labeling workflow using this compound.
NHS Esters: The Workhorse of Direct Amine Labeling

N-hydroxysuccinimide esters are a widely used class of reagents for the direct conjugation of a variety of molecules to proteins and other biomolecules. The NHS ester reacts with a primary amine through nucleophilic acyl substitution to form a stable and irreversible amide bond. This one-step reaction is efficient and versatile, with a vast array of NHS esters commercially available for introducing fluorescent dyes, biotin, and other tags.

A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions. This competing reaction, where the ester reacts with water instead of the target amine, can reduce the efficiency and reproducibility of the labeling reaction, particularly at higher pH values.

G Biomolecule-NH2 Biomolecule-NH₂ Labeled_Biomolecule Labeled Biomolecule (Amide Bond) Biomolecule-NH2->Labeled_Biomolecule Aminolysis (Desired Reaction) Label-NHS Label-NHS Ester Label-NHS->Labeled_Biomolecule Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) Label-NHS->Hydrolyzed_Ester Hydrolysis (Side Reaction) NHS N-Hydroxysuccinimide H2O H₂O H2O->Hydrolyzed_Ester

Reaction pathways for NHS ester labeling of amines.

Performance Comparison: Stability and Efficiency

While direct, side-by-side quantitative comparisons in the literature are limited, the chemical properties of the leaving groups—p-nitrophenol for PNB esters and N-hydroxysuccinimide for NHS esters—allow for an informed assessment of their performance.

Stability in Aqueous Buffers:

  • NHS Esters: Are notoriously prone to hydrolysis, with their stability being highly pH-dependent. The half-life of an NHS ester can range from hours at neutral pH to mere minutes at the optimal labeling pH of 8.0-8.5. This instability necessitates the use of freshly prepared solutions and carefully controlled reaction times to achieve consistent labeling.

  • This compound: p-Nitrophenyl esters generally exhibit greater stability in aqueous solutions compared to NHS esters. This increased stability can lead to more consistent and reproducible labeling outcomes, as the reagent is less susceptible to inactivation over the course of the reaction.

Labeling Efficiency:

  • NHS Esters: When optimized, NHS esters can achieve high labeling efficiencies. However, the competing hydrolysis reaction can significantly reduce the yield of the desired labeled product, especially with low protein concentrations or less reactive amines.

  • This compound: While the PNB ester is generally more stable, some evidence suggests that it may be less reactive towards amines in purely aqueous buffers, potentially leading to lower labeling efficiencies compared to NHS esters under identical conditions. The use of co-solvents like DMSO or DMF is often recommended to improve the performance of PNB esters.

Experimental Protocols

The following protocols provide a general framework for amine labeling using this compound and NHS esters. It is crucial to optimize the reaction conditions, such as the molar excess of the labeling reagent and incubation time, for each specific biomolecule.

Protocol 1: Labeling of a Protein with this compound

This protocol is adapted from procedures for TCO-NHS esters and should be optimized for your specific protein.

Materials:

  • Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis.

Protocol 2: Labeling of a Protein with an NHS Ester

Materials:

  • Protein of interest (2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

  • NHS ester of the desired label

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl or 1 M glycine, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add the NHS ester solution to achieve the desired molar excess (typically 10- to 20-fold). Incubate for 1 hour at room temperature.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

  • Purification: Purify the labeled protein from unreacted reagent and byproducts using a desalting column or dialysis.

Determining the Degree of Labeling (DOL)

The degree of labeling, or the average number of labels per protein molecule, can be determined spectrophotometrically if the label has a distinct absorbance spectrum.

  • Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the absorbance maximum of the label (Amax).

  • Calculate the protein concentration using the following formula, correcting for the absorbance of the label at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where CF is the correction factor (A280 of the free label / Amax of the free label) and εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the label: Label Concentration (M) = Amax / εlabel where εlabel is the molar extinction coefficient of the label at its Amax.

  • Calculate the DOL: DOL = Label Concentration / Protein Concentration

G Start Prepare Protein and Labeling Reagent Labeling Incubate Protein and Reagent Mixture Start->Labeling Quench Quench Reaction Labeling->Quench Purify Purify Labeled Protein Quench->Purify Characterize Determine Degree of Labeling (DOL) Purify->Characterize End Labeled Protein Ready for Use Characterize->End

General experimental workflow for amine labeling.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and NHS esters for amine labeling is contingent on the specific experimental goals.

  • NHS esters remain a versatile and powerful tool for the direct, one-step labeling of biomolecules. Their wide availability in various forms makes them the go-to choice for applications where a simple and rapid conjugation is desired. However, researchers must be mindful of their hydrolytic instability and its potential impact on labeling efficiency and reproducibility.

  • This compound is the reagent of choice for introducing a bioorthogonal handle for subsequent, highly specific "click chemistry" reactions. While the initial amine labeling step may require more optimization, the unparalleled specificity of the downstream TCO-tetrazine ligation makes this approach ideal for applications in complex biological systems, such as live-cell imaging and in vivo studies. The greater stability of the PNB ester may also offer advantages in terms of reproducibility.

By carefully considering the pros and cons of each chemistry and optimizing the reaction conditions, researchers can successfully leverage both (2E)-TCO-PNB esters and NHS esters to advance their scientific discoveries.

References

The Kinetics of Bioorthogonal Chemistry: A Comparative Guide to (2E)-TCO-PNB Ester and Other TCO Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioorthogonal chemistry, the selection of appropriate reagents is critical for experimental success. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) has become a cornerstone of this field, prized for its exceptionally fast reaction rates and high specificity. This guide provides a comparative analysis of the reaction kinetics of various TCO derivatives, with a focus on (2E)-TCO-PNB ester, to aid in the rational design of experiments in drug delivery, in vivo imaging, and diagnostics.

Comparative Reaction Kinetics of TCO Derivatives

The following table summarizes the second-order rate constants (k₂) for the reaction of various TCO derivatives with commonly used tetrazine partners. These values highlight the significant impact of structural modifications on reaction speed.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
This compound (Estimated) 3,6-di-(2-pyridyl)-s-tetrazine~1,000 - 2,000Aqueous Media
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2,000[1]9:1 Methanol/Water
trans-Cyclooctene (TCO)Hydrogen-substituted tetrazineup to 30,000[2]Aqueous Media
trans-Cyclooctene (TCO)Methyl-substituted tetrazine~1,000[3]Aqueous Media
sTCO (strained TCO)3-methyl-6-phenyl-tetrazine420 ± 49ACN/PBS
sTCODiphenyl-s-tetrazine derivativesup to 2.86 x 10⁵Water[4]
TCO-PEG₄Me₄Pyr-Tz69,400DPBS

Note: The kinetic data for this compound is an estimation based on the electronic properties of the PNB ester group. Actual rates will depend on specific experimental conditions.

Experimental Protocols

The accurate determination of second-order rate constants is crucial for comparing the efficacy of different bioorthogonal reaction pairs. The most common method for measuring the rapid kinetics of TCO-tetrazine ligations is stopped-flow UV-Vis spectrophotometry.

Stopped-Flow UV-Vis Spectrophotometry Protocol

This technique is ideal for monitoring fast reactions that involve a change in the absorbance spectrum of the reactants or products. The disappearance of the characteristic absorbance of the tetrazine (typically between 510-550 nm) is monitored over time.

1. Preparation of Stock Solutions:

  • Prepare concentrated stock solutions of the TCO derivative (e.g., this compound) and the tetrazine derivative in a suitable organic solvent (e.g., DMSO or DMF).

  • Determine the precise concentration of the stock solutions using a calibrated spectrophotometer and the known molar extinction coefficient of the compounds.

2. Reaction Setup:

  • Prepare fresh dilutions of the TCO and tetrazine stock solutions in the desired reaction buffer (e.g., phosphate-buffered saline, PBS) immediately before the experiment.

  • To ensure pseudo-first-order conditions, use a significant excess (at least 10-fold) of the TCO derivative relative to the tetrazine.

3. Data Acquisition:

  • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C or 37 °C).

  • Load the TCO and tetrazine solutions into separate syringes of the stopped-flow apparatus.

  • Initiate the reaction by rapidly mixing the two solutions in the observation cell.

  • Record the decrease in absorbance at the λmax of the tetrazine over time. The data acquisition time should be sufficient to capture the complete reaction profile (typically several half-lives).

4. Data Analysis:

  • Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).

  • Calculate the second-order rate constant (k₂) by dividing the observed rate constant by the concentration of the reactant in excess (the TCO derivative): k₂ = k_obs / [TCO]

Visualizing the Reaction and Workflow

To better understand the underlying processes, the following diagrams illustrate the reaction mechanism and the experimental workflow.

IEDDA_Mechanism Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction cluster_reactants Reactants cluster_product Product TCO TCO Derivative (Dienophile) Dihydropyridazine Dihydropyridazine Adduct TCO->Dihydropyridazine + Tetrazine Tetrazine (Diene) Tetrazine->Dihydropyridazine [4+2] Cycloaddition -N2

Caption: The IEDDA reaction between a TCO and a tetrazine.

Experimental_Workflow Kinetic Analysis Workflow A Prepare Stock Solutions (TCO & Tetrazine) B Dilute in Reaction Buffer A->B C Equilibrate Stopped-Flow Instrument B->C D Load Reactant Solutions C->D E Initiate Reaction (Rapid Mixing) D->E F Monitor Absorbance Decay E->F G Fit Data to Exponential Decay (Determine k_obs) F->G H Calculate Second-Order Rate Constant (k₂) G->H

Caption: Workflow for determining reaction kinetics.

References

A Head-to-Head Comparison: The Advantages of iEDDA over Copper-Catalyzed Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a cornerstone of innovation. "Click chemistry" reactions, prized for their reliability and specificity, have become indispensable tools. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has long been a benchmark, the inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a superior alternative for many bioconjugation applications, offering significant advantages in speed, biocompatibility, and ease of use.

This guide presents an objective comparison of iEDDA and CuAAC, supported by experimental data, to provide a clear framework for selecting the optimal bioconjugation chemistry.

Core Advantages of iEDDA: Speed, Safety, and Simplicity

The superiority of iEDDA for bioconjugation stems from three key features:

  • Unmatched Reaction Speed: iEDDA reactions boast exceptionally fast kinetics, with second-order rate constants that can be up to 1000-fold faster than CuAAC.[1] This rapid ligation is critical when working with low concentrations of reactants, as is often the case in biological systems, enabling efficient labeling on a timescale of seconds to minutes.[2]

  • Superior Biocompatibility: The most significant advantage of iEDDA is that it is a catalyst-free reaction.[3] CuAAC, by contrast, requires a copper(I) catalyst, which is known to be cytotoxic through the generation of reactive oxygen species (ROS), limiting its application in live cells and in vivo.[4][5] Studies have shown that mammalian cells can only tolerate brief exposure to the copper concentrations required for CuAAC. The metal-free nature of iEDDA makes it inherently more suitable for sensitive biological environments.

  • Simplified Workflow and Orthogonality: iEDDA reactions proceed cleanly in aqueous buffers without the need for additional ligands or reducing agents that are essential for CuAAC. This simplifies the experimental setup and minimizes potential side reactions. Furthermore, the iEDDA reaction is mutually orthogonal to CuAAC, meaning the two reactions can be performed in the same pot without interfering with one another, enabling complex, multi-target labeling strategies.

Data Presentation: A Quantitative Look at Reaction Kinetics

The efficiency of a click reaction is quantified by its second-order rate constant (k₂). The table below provides a clear comparison of the kinetic performance of iEDDA and CuAAC.

Click ChemistryReactantsTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
iEDDA Diene (e.g., Tetrazine) + Dienophile (e.g., TCO)1 - 10⁶Exceptionally fast and catalyst-free. Kinetics are tunable by modifying the electronic properties of the reactants.
CuAAC Terminal Alkyne + Azide10¹ - 10⁴Requires a copper(I) catalyst. The reaction rate is influenced by the choice of accelerating ligands.

Experimental Protocols: Methodologies for Key Bioconjugation Reactions

The following protocols provide detailed methodologies for typical bioconjugation experiments using both iEDDA and CuAAC chemistries.

This protocol describes the labeling of a protein of interest expressed in live mammalian cells with a genetically incorporated trans-cyclooctene (B1233481) (TCO) amino acid, followed by reaction with a tetrazine-functionalized fluorescent dye.

Materials:

  • Mammalian cells expressing the TCO-containing protein of interest.

  • Tetrazine-functionalized fluorescent dye (e.g., H-Tet-Cy5).

  • Cell culture medium (e.g., DMEM).

  • Phosphate (B84403) Buffered Saline (PBS).

  • Fluorescence microscope.

Methodology:

  • Cell Culture and Protein Expression: Culture mammalian cells under standard conditions and induce the expression of the TCO-lysine-containing protein of interest.

  • Labeling Reaction: Prepare a stock solution of the tetrazine-dye in DMSO. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Incubation: Remove the existing medium from the cells and replace it with the medium containing the tetrazine-dye. Incubate the cells at 37°C for 15-60 minutes.

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted dye.

  • Imaging: Add fresh cell culture medium to the cells and visualize the labeled protein using a fluorescence microscope.

This protocol outlines a general procedure for conjugating an azide-modified small molecule to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Azide-modified cargo molecule.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM).

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM), freshly prepared.

Methodology:

  • Prepare Reactants: In a microcentrifuge tube, combine the alkyne-modified protein and a molar excess of the azide-modified cargo in the reaction buffer.

  • Prepare Catalyst Premix: In a separate tube, shortly before use, mix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.

  • Add Catalyst: Add the premixed CuSO₄/THPTA solution to the protein/azide mixture. The final copper concentration is typically in the range of 100-250 µM.

  • Initiate Reaction: Start the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. Close the tube to minimize oxygen exposure.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature on a slow rotator.

  • Purification: Purify the resulting protein conjugate using a suitable method, such as a desalting column or spin filtration, to remove the copper catalyst, excess reagents, and byproducts.

Visualizing the Comparison: Workflows and Reaction Schemes

The following diagrams illustrate the fundamental differences between the iEDDA and CuAAC bioconjugation workflows and their respective reaction schemes.

iEDDA_vs_CuAAC_Comparison Comparative Workflow: iEDDA vs. CuAAC cluster_iEDDA iEDDA Bioconjugation cluster_CuAAC CuAAC Bioconjugation cluster_advantages Key iEDDA Advantages i_start Biomolecule-Tetrazine + Probe-TCO i_mix 1. Mix in Buffer i_start->i_mix i_react 2. Incubate (min-hr) (Catalyst-Free) i_mix->i_react i_end Purified Conjugate i_react->i_end c_start Biomolecule-Alkyne + Probe-Azide c_mix 1. Mix in Buffer c_start->c_mix c_cat 2. Add Cu(I) Catalyst, Ligand & Reductant c_mix->c_cat c_react 3. Incubate (hrs) c_cat->c_react c_end Purified Conjugate c_react->c_end advantage1 ✓ Unmatched Speed advantage2 ✓ Superior Biocompatibility (Catalyst-Free) advantage3 ✓ Simplified Protocol

Caption: A workflow comparison of iEDDA and CuAAC bioconjugation.

Reaction_Schemes General Reaction Schemes cluster_iEDDA_scheme iEDDA Reaction cluster_CuAAC_scheme CuAAC Reaction iEDDA_reaction 2> CuAAC_reaction —[Cu(I)]→ 1,2,3-Triazole>

Caption: The fundamental chemical transformations in iEDDA and CuAAC reactions.

References

A Comparative Analysis of TCO and Other Dienophiles for Bioorthogonal Chemistry in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a bioorthogonal reaction pair is critical for the success of applications ranging from in vivo imaging to targeted drug delivery. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (diene) and a strained dienophile has become a cornerstone of this field due to its exceptional speed and specificity.[1][2] This guide provides a comparative analysis of trans-cyclooctene (B1233481) (TCO) and other dienophiles, focusing on their reaction kinetics, stability, and biocompatibility in biological systems, supported by experimental data and detailed protocols.

The iEDDA reaction's utility is defined by the interplay between an electron-deficient tetrazine and an electron-rich dienophile.[3] The reactivity of these pairs is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene; a smaller gap leads to a faster reaction.[4] Key factors influencing this reactivity include the ring strain of the dienophile and the electronic nature of substituents on both reaction partners.[4]

Quantitative Comparison of Dienophile Reactivity

Trans-cyclooctene (TCO) is renowned for its high ring strain, which significantly raises its HOMO energy, making it an exceptionally reactive dienophile in iEDDA reactions. Various derivatives of TCO have been developed to further enhance reactivity or improve other properties like stability and hydrophilicity. Other classes of dienophiles, such as norbornenes and cyclopropenes, offer alternatives with different kinetic profiles and physical properties.

The performance of these dienophiles is typically quantified by the second-order rate constant (k₂), which measures the speed of the reaction. The following table summarizes the k₂ values for various dienophile-tetrazine pairs, providing a basis for objective comparison.

DienophileTetrazine DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
trans-cyclooctene (TCO) 3,6-di-(2-pyridyl)-s-tetrazine~20009:1 Methanol/Water
TCOHydrogen-substituted tetrazineup to 30,000Aqueous Media
TCOMethyl-substituted tetrazine~1000Aqueous Media
sTCO (strained TCO) 3-methyl-6-phenyl-tetrazine420 ± 49ACN/PBS
sTCO (anti-diastereomer)di-2-pyridyl-s-tetrazine analog3.3 x 10⁶Not specified
Norbornene (NB) Various tetrazinesGenerally slower than TCOPBS, 37°C
Norbornene carboxylic acid3-(4-aminomethylphenyl)tetrazine~20-fold faster than with disubstituted tetrazineNot specified
Cyclopropene 3-amidomethyl-1-methylcyclopropeneFaster than TCO with sterically hindered tetrazinesNot specified

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of bioorthogonal reagents. Below are detailed methodologies for key comparative experiments.

Protocol 1: Determination of Reaction Kinetics by UV-Vis Spectroscopy

This protocol outlines a general procedure for measuring the second-order rate constant (k₂) of a tetrazine-dienophile reaction. The reaction is monitored by the decrease in the characteristic absorbance of the tetrazine.

Materials:

  • Stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).

  • Stock solution of the dienophile (e.g., 20 mM in DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Stopped-flow spectrophotometer or a standard UV-Vis spectrophotometer.

Procedure:

  • Reagent Preparation: On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The dienophile concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).

  • Spectrophotometer Setup: Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).

  • Measurement:

    • If using a stopped-flow instrument, load the tetrazine and dienophile solutions into separate syringes. Rapidly mix the solutions and monitor the decrease in absorbance at the tetrazine's λmax (typically 510-540 nm) over time.

    • If using a standard spectrophotometer, add the reaction buffer and the dienophile solution to a cuvette. Start the measurement and then add the tetrazine solution to initiate the reaction, ensuring rapid mixing. Record the absorbance decay over time.

  • Data Analysis:

    • Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the dienophile in excess: k₂ = k_obs / [Dienophile].

Protocol 2: Assessment of Dienophile Stability in Serum

This protocol provides a method to evaluate the stability of a dienophile in a biologically relevant matrix like serum.

Materials:

  • Dienophile of interest.

  • Fetal Bovine Serum (FBS) or human serum.

  • PBS, pH 7.4.

  • Analytical method for dienophile quantification (e.g., LC-MS or reaction with a fluorogenic tetrazine).

Procedure:

  • Sample Preparation: Prepare a solution of the dienophile in PBS at a known concentration.

  • Incubation: Add the dienophile solution to serum to a final desired concentration and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum mixture.

  • Protein Precipitation: Precipitate the serum proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol). Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant to quantify the remaining dienophile concentration using a suitable analytical method.

  • Data Analysis: Plot the percentage of remaining dienophile against time to determine its stability profile.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This colorimetric assay evaluates the effect of the dienophile on cell viability and is a common method for assessing cytotoxicity.

Materials:

  • Cell line of interest (e.g., HEK293, HepG2).

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • Dienophile stock solution in a biocompatible solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the dienophile in complete medium. Replace the old medium with the dienophile-containing medium. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage relative to the untreated control cells.

Visualizing Bioorthogonal Workflows

The TCO-tetrazine ligation is extensively used in pre-targeting strategies for in vivo imaging and therapy. This multi-step approach enhances the target-to-background signal ratio by separating the targeting event from the delivery of the imaging or therapeutic agent.

Pre-targeting Workflow for In Vivo Imaging

The following diagram illustrates a typical pre-targeting workflow using a TCO-modified antibody and a tetrazine-labeled imaging agent.

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Administration & Clearance cluster_step3 Step 3: Imaging Agent Delivery Antibody Antibody TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody Conjugation TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Antibody Injection1 Inject TCO-Antibody into subject Binding Antibody binds to Tumor Antigen Injection1->Binding Clearance Unbound Antibody clears from circulation Injection1->Clearance Tumor_Cell Tumor Cell with Target Antigen IEDDA In Vivo IEDDA Reaction (Click Ligation) Tumor_Cell->IEDDA TCO on tumor acts as target Binding->Tumor_Cell Imaging_Agent Tetrazine-labeled Imaging Agent (e.g., PET tracer) Injection2 Inject Imaging Agent Imaging_Agent->Injection2 Injection2->IEDDA Imaging_Signal Imaging Signal localized at Tumor IEDDA->Imaging_Signal

Caption: A pre-targeting workflow for in vivo imaging.

Logical Relationship of Dienophile Properties

The selection of an optimal dienophile involves a trade-off between several key properties. This diagram illustrates the relationship between these factors.

Dienophile_Properties Reactivity High Reactivity (Fast Kinetics) Application Successful In Vivo Application Reactivity->Application Stability High Stability (Long Half-life) Stability->Application Biocompatibility High Biocompatibility (Low Cytotoxicity) Biocompatibility->Application Ring_Strain Increased Ring Strain Ring_Strain->Reactivity Increases EDG Electron Donating Groups EDG->Reactivity Increases Small_Size Small Molecular Size Small_Size->Biocompatibility Improves Hydrophilicity Increased Hydrophilicity Hydrophilicity->Stability Can Improve Hydrophilicity->Biocompatibility Improves

References

A Comparative Guide to the In Vivo Stability of the TCO-Tetrazine Linkage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the stability of the resulting linkage in vivo is as critical as the reaction's kinetics. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine stands out for its exceptional speed and biocompatibility. This guide provides an objective comparison of the TCO-tetrazine linkage's stability with other alternatives, supported by experimental data, to aid in the selection of the most suitable bioorthogonal pairing for in vivo applications.

Introduction to the TCO-Tetrazine Ligation

The reaction between a TCO and a tetrazine proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas. This process forms a stable dihydropyridazine (B8628806) product. While the reaction is renowned for its rapid kinetics, the in vivo stability of both the reactants and the final covalent bond is a key determinant of its utility in applications such as pretargeted imaging and drug delivery.

Comparative Data on Bioorthogonal Reaction Kinetics and Stability

While direct head-to-head in vivo stability comparisons of the final linkages are not extensively documented, the following tables summarize key performance indicators for the TCO-tetrazine ligation and a primary alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The stability of the reactants, particularly the TCO component, is often the most critical factor in the overall success of the in vivo conjugation.

Table 1: Comparison of Reaction Kinetics and Reactant Stability

FeatureTCO-Tetrazine LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷, typically 800 - 30,000[1]~1
Reactant Stability TCO can isomerize to the less reactive cis-isomer; tetrazine stability varies with substitution. More stable TCO derivatives have been developed[2][3][4][5].Cyclooctynes can be unstable; azides are generally stable.
Biocompatibility Excellent (copper-free)[1]Excellent (copper-free)
Primary Byproduct Nitrogen gas (N₂)[1]None

Table 2: In Vivo Stability of Reactants

ReactantBioorthogonal ReactionIn Vivo Half-life/StabilityKey Considerations
TCO-conjugated Antibody TCO-Tetrazine LigationHalf-life of 0.67 days for s-TCO conjugated to a mAb[5]. More stable TCO derivatives show improved in vivo stability.Isomerization to the unreactive cis-cyclooctene (CCO) is a primary degradation pathway, potentially catalyzed by copper-containing proteins[2].
Tetrazine TCO-Tetrazine LigationVaries depending on substituents. Electron-withdrawing groups increase reactivity but can decrease stability in aqueous environments[5].A balance between reactivity and stability is crucial for successful in vivo applications.
Cyclooctyne-conjugated Probes SPAACGenerally considered stable, but specific derivatives may have varying stability.Stability can be influenced by the specific cyclooctyne (B158145) structure.
Stability of the Resulting Linkage

The dihydropyridazine linkage formed from the TCO-tetrazine reaction is considered to be highly stable in vivo. Studies involving pretargeted imaging have shown that once formed, the linkage remains intact, allowing for clear imaging signals over extended periods. Similarly, the 1,2,3-triazole ring formed from SPAAC is exceptionally stable and resistant to enzymatic and hydrolytic cleavage.

Experimental Protocols

Assessing In Vivo Stability of a Radiolabeled TCO-Conjugate using PET Imaging and Biodistribution Studies

This protocol outlines a general procedure for evaluating the in vivo stability of a TCO-conjugated molecule, such as an antibody, that has been radiolabeled.

Objective: To determine the in vivo half-life and biodistribution of a radiolabeled TCO-conjugate.

Materials:

  • TCO-conjugated antibody.

  • Radiolabeling precursor (e.g., a chelator for a metallic radionuclide).

  • Radionuclide (e.g., ⁸⁹Zr, ¹¹¹In).

  • Animal model (e.g., tumor-bearing mice).

  • PET/CT or SPECT/CT scanner.

  • Gamma counter.

  • Standard laboratory equipment for animal handling and tissue processing.

Methodology:

  • Radiolabeling: Conjugate the TCO-antibody with a suitable chelator and radiolabel with the chosen radionuclide following established protocols. Purify the radiolabeled conjugate to remove any free radionuclide.

  • Animal Administration: Administer a known amount of the radiolabeled TCO-antibody to the animal model via intravenous injection.

  • In Vivo Imaging: At various time points (e.g., 1, 24, 48, 72 hours) post-injection, anesthetize the animals and perform PET/CT or SPECT/CT imaging to visualize the distribution of the radiolabeled conjugate.

  • Ex Vivo Biodistribution: At the final time point, euthanize the animals and dissect major organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle).

  • Quantification: Weigh each tissue sample and measure the radioactivity using a gamma counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).

  • Data Analysis: Analyze the imaging data to observe changes in signal intensity in different tissues over time. Use the biodistribution data to quantify the clearance rate and accumulation in various organs, which provides an indirect measure of the conjugate's stability.

Quantitative Analysis of TCO-Isomerization using LC-MS/MS

This protocol describes a method to quantify the conversion of the reactive TCO to its unreactive CCO isomer in biological matrices[6].

Objective: To determine the rate of TCO to CCO isomerization in vitro or in vivo.

Materials:

  • TCO-conjugated molecule of interest.

  • Biological matrix (e.g., mouse brain homogenate, plasma, artificial cerebrospinal fluid).

  • Clickable probe (e.g., methyltetrazine-dibenzocyclooctyne, MeTz-DBCO) to react with the remaining TCO[6].

  • Solid-phase extraction (SPE) cartridges.

  • LC-MS/MS system.

Methodology:

  • Sample Incubation: Incubate the TCO-conjugated molecule in the biological matrix of interest for various time points.

  • Extraction: At each time point, extract the TCO- and CCO-containing molecules from the matrix using an optimized SPE protocol[6].

  • Click Reaction: React the extracted sample with an excess of a clickable probe (e.g., MeTz-DBCO). This reaction will selectively label the remaining reactive TCO, leaving the CCO unreacted[6].

  • LC-MS/MS Analysis: Analyze the reacted and unreacted components using an LC-MS/MS method optimized for the separation and detection of the original molecule (now the CCO form) and the clicked product (the original TCO form)[6].

  • Data Analysis: Quantify the amounts of the CCO form and the clicked product at each time point. Calculate the half-life of the TCO moiety by plotting the percentage of remaining TCO over time[6].

Visualizations

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_products Products TCO Trans-cyclooctene (TCO) (Dienophile) Intermediate Bicyclic Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate Dihydropyridazine Dihydropyridazine (Stable Linkage) Intermediate->Dihydropyridazine Retro-Diels-Alder (N₂ release) N2 Nitrogen Gas (N₂)

Mechanism of the TCO-Tetrazine Ligation Reaction.

InVivo_Stability_Workflow cluster_preparation Preparation cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis cluster_analysis Data Analysis radiolabel Radiolabel TCO-Conjugate purify Purify Radiolabeled Conjugate radiolabel->purify inject Administer to Animal Model (e.g., IV injection) purify->inject image PET/SPECT Imaging (Multiple Time Points) inject->image dissect Dissect Organs and Tissues image->dissect count Measure Radioactivity (Gamma Counter) dissect->count calculate Calculate %ID/g count->calculate assess Assess Stability and Biodistribution calculate->assess

Experimental workflow for assessing in vivo stability using radiolabeling.

Stability_Comparison cluster_linkages Bioorthogonal Linkages cluster_factors Stability Assessment Factors TCO_Tz TCO-Tetrazine (Dihydropyridazine) Reactant Reactant Stability (e.g., TCO isomerization) TCO_Tz->Reactant TCO isomerization is a key concern Linkage Linkage Stability (Cleavage Resistance) TCO_Tz->Linkage Generally high stability Kinetics Reaction Kinetics (Speed of Formation) TCO_Tz->Kinetics Extremely fast SPAAC SPAAC (Triazole) SPAAC->Reactant Generally stable reactants SPAAC->Linkage Highly stable triazole ring SPAAC->Kinetics Slower than TCO-Tetrazine

Key factors for comparing the in vivo stability of bioorthogonal linkages.

References

A Comparative Guide to Tetrazine Partners for (2E)-TCO-PNB Ester in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1][2] The (2E)-TCO-PNB ester is a valuable amine-reactive building block that enables the introduction of the TCO moiety onto biomolecules.[3][4][5] The efficiency of the subsequent ligation reaction is critically dependent on the choice of the tetrazine partner. This guide provides a comparative analysis of different tetrazine partners for reaction with TCO, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.

Quantitative Comparison of Reaction Kinetics

The reactivity of the TCO-tetrazine ligation is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. The substituent on the tetrazine ring significantly influences the reaction rate. Generally, electron-withdrawing groups on the tetrazine accelerate the reaction, while electron-donating groups slow it down.

Tetrazine Partner TypeSubstituent NatureSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Reference
Hydrogen-Substituted Tetrazines Minimal steric hindrance, electronically neutralup to 30,000
Dipyridyl Tetrazine Electron-withdrawing~2,000 (±400)
Methyl-Substituted Tetrazines Electron-donatingup to 1,000
ATTO-Tetrazines Varies (often methyl-substituted)up to 1,000
General Range Varies1 - 1 x 10⁶

Note: The reaction rates provided are for TCO in general, but the trend is directly applicable to this compound after its conjugation to a target molecule.

Reaction Mechanism and Experimental Workflow

The reaction proceeds via an inverse electron demand Diels-Alder cycloaddition, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas as the only byproduct.

IEDDA_Reaction cluster_reactants Reactants cluster_product Product TCO This compound (on Biomolecule) Product Dihydropyridazine Conjugate TCO->Product + Tetrazine Tetrazine Partner Tetrazine->Product N2 N₂ (gas) Product->N2 releases

Caption: Inverse electron demand Diels-Alder reaction between TCO and a tetrazine partner.

A typical experimental workflow for labeling a biomolecule with this compound and subsequent ligation with a tetrazine partner is as follows:

Experimental_Workflow A 1. Prepare Biomolecule Solution (e.g., protein in PBS buffer, pH 7.4-8.0) B 2. React with this compound (Amine-reactive NHS ester chemistry) A->B C 3. Purify TCO-labeled Biomolecule (e.g., spin desalting column) B->C E 5. TCO-Tetrazine Ligation (Mix TCO-biomolecule and tetrazine partner) C->E D 4. Prepare Tetrazine Partner Solution (in a compatible solvent like DMSO) D->E F 6. Incubate (Room temperature, 30-60 minutes) E->F G 7. Purify Final Conjugate (e.g., size-exclusion chromatography) F->G

References

Evaluating (2E)-TCO-PNB Ester for In Vivo Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of in vivo imaging, the strategic selection of bioorthogonal chemistry tools is paramount for achieving high-contrast and specific molecular visualization. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has emerged as a powerful strategy, particularly in pretargeted imaging applications. This guide provides a comprehensive evaluation of (2E)-TCO-PNB ester, a commonly utilized amine-reactive TCO derivative, and compares its performance with other key alternatives in the field. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their in vivo imaging studies.

Performance Comparison of TCO-based Probes

The efficacy of a TCO derivative in pretargeted in vivo imaging hinges on a delicate balance between its reactivity with a tetrazine partner and its stability in a complex biological environment. While this compound serves as a foundational tool for modifying proteins and antibodies through amine-reactive chemistry, a range of more advanced TCO analogs have been developed to enhance reaction kinetics and in vivo stability. Below is a comparative summary of key performance parameters.

FeatureThis compound (Standard TCO)Axially-substituted TCOsStrained TCOs (e.g., s-TCO, d-TCO)
Reaction Rate Constant (k₂) with Tetrazines (M⁻¹s⁻¹) ~1,000 - 10,000~10,000 - 100,000>100,000 to >1,000,000[1]
In Vivo Stability Moderate; susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, a process that can be catalyzed by copper-containing proteins.[2][3]Generally higher than equatorial isomers. The substituent can provide steric hindrance against isomerization.[2]Variable. Highly strained TCOs can be more prone to isomerization. Stability can be improved through structural modifications.[1]
Key Advantages Commercially available, straightforward conjugation to primary amines.Faster reaction kinetics compared to equatorial isomers, leading to more efficient in vivo "click" reactions.Extremely fast reaction rates, enabling the use of lower concentrations of imaging agents and potentially improving signal-to-background ratios.
Key Disadvantages Slower reaction kinetics compared to more advanced derivatives. Potential for non-specific binding due to hydrophobicity.Synthesis can be more complex than standard TCOs.Can exhibit lower stability in vivo. Synthesis is often multi-step and complex.
Typical Applications General purpose antibody and protein labeling for in vitro and initial in vivo studies.Pretargeted imaging where faster kinetics are desired to improve capture of the radiolabeled tetrazine.Advanced in vivo applications requiring very fast kinetics, such as imaging of low-abundance targets or rapid clearance of the imaging agent.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of TCO-based in vivo imaging. Below are protocols for the key experimental stages.

Protocol 1: Antibody Conjugation with this compound

This protocol outlines the steps for conjugating an antibody with an amine-reactive TCO ester.

Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer (0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL. This pH ensures that the lysine (B10760008) residues are deprotonated and available for reaction.

  • TCO Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO ester to the antibody solution. The optimal ratio may need to be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove unreacted TCO ester and byproducts by purifying the antibody-TCO conjugate using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).

  • Characterization: Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using methods such as MALDI-TOF mass spectrometry or by reacting an aliquot of the conjugate with an excess of a fluorescently labeled tetrazine and measuring the absorbance.

Protocol 2: Pretargeted In Vivo Imaging

This protocol describes a general workflow for a two-step pretargeted imaging experiment in a murine tumor model.

Materials:

  • Antibody-TCO conjugate (from Protocol 1)

  • Radiolabeled or fluorescently-labeled tetrazine probe

  • Tumor-bearing animal model (e.g., xenograft mouse model)

  • Sterile PBS (pH 7.4) for injections

  • In vivo imaging system (e.g., PET/CT scanner or fluorescence imaging system)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administration of Antibody-TCO Conjugate: Administer the antibody-TCO conjugate to the tumor-bearing animals via intravenous (e.g., tail vein) injection. The dose will depend on the specific antibody and target but is typically in the range of 10-100 µg per mouse.

  • Accumulation and Clearance Period: Allow the antibody-TCO conjugate to accumulate at the target site and for the unbound conjugate to clear from circulation. This "pretargeting" interval is critical and typically ranges from 24 to 72 hours, depending on the pharmacokinetics of the antibody.

  • Administration of Labeled Tetrazine: After the pretargeting interval, administer the radiolabeled or fluorescently-labeled tetrazine probe intravenously. The amount of tetrazine should be optimized to ensure efficient reaction with the pre-localized antibody-TCO conjugate while minimizing background signal.

  • In Vivo Imaging: At various time points after the tetrazine injection (e.g., 1, 4, 24 hours), acquire images using the appropriate in vivo imaging modality. For PET imaging, this will involve a PET/CT scan. For fluorescence imaging, an in vivo fluorescence imaging system will be used with the appropriate excitation and emission filters.

  • Data Analysis: Analyze the imaging data to quantify the uptake of the imaging probe in the tumor and other tissues. Calculate tumor-to-background ratios to assess the imaging contrast.

Visualizing the Workflow and Chemistry

To further clarify the processes involved, the following diagrams illustrate the pretargeted imaging workflow and the underlying bioorthogonal reaction.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Accumulation & Clearance cluster_step3 Step 3: Imaging Agent Administration cluster_step4 Step 4: In Vivo Reaction & Imaging A Inject Antibody-TCO Conjugate B Antibody-TCO accumulates at target site (e.g., tumor) A->B 24-72 hours D Inject Radiolabeled/ Fluorescent Tetrazine B->D C Unbound Antibody-TCO clears from circulation E In Vivo 'Click' Reaction at Target Site D->E Rapid F Imaging of Target Site E->F TCO_Tetrazine_Reaction TCO trans-Cyclooctene (TCO) Dienophile TransitionState [4+2] Cycloaddition TCO->TransitionState Tetrazine Tetrazine (Tz) Diene Tetrazine->TransitionState Dihydropyridazine Stable Dihydropyridazine Adduct TransitionState->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas TransitionState->Nitrogen

References

A Comparative Guide to Bioconjugation Techniques Using Trans-Cyclooctene (TCO) Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Trans-cyclooctene (TCO) reagents have become indispensable tools in bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological environments.[1] Their utility stems from the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine (Tz) partners, a bioorthogonal "click chemistry" reaction celebrated for its exceptional speed and biocompatibility.[1][2] This guide provides a comparative analysis of TCO-tetrazine ligation against other methods, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of TCO-Tetrazine Ligation

The bioconjugation reaction between TCO and tetrazine is a two-step process. It begins with a [4+2] IEDDA cycloaddition, where the electron-deficient tetrazine reacts with the strained, electron-rich TCO.[3] This is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) and forms a stable dihydropyridazine (B8628806) conjugate.[3][4] This reaction is highly specific and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper.[5][6]

G cluster_reactants Reactants cluster_products Products TCO Trans-cyclooctene (TCO) (Dienophile) Intermediate Cycloaddition Intermediate TCO->Intermediate + Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate N2 Nitrogen Gas (N₂) Intermediate->Product Retro-Diels-Alder (fast, irreversible) Intermediate->N2

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Performance Comparison of Bioconjugation Techniques

The efficacy of a bioconjugation reaction is primarily judged by its kinetics, specificity, and biocompatibility. The TCO-tetrazine ligation excels in these areas, particularly its reaction speed, which is orders of magnitude faster than many other bioorthogonal reactions.[2]

Reaction Kinetics Comparison

The second-order rate constant (k₂) is a direct measure of reaction speed. As shown in the table below, the TCO-tetrazine IEDDA reaction exhibits significantly faster kinetics compared to the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[7] This rapid ligation is critical for applications involving low reactant concentrations or requiring high temporal resolution, such as in vivo pre-targeting.[2]

FeatureTetrazine-TCO LigationCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷, typically 800 - 30,000[7]10 - 10⁴[7]~1[7]
Biocompatibility Excellent (copper-free)[7]Limited in vivo due to copper cytotoxicity[5][7]Excellent (copper-free)[7]
Catalyst Required No[5]Yes (Copper I)[5]No
Reaction Conditions Aqueous media, physiological pH, room temp[6][7]Requires stabilizing ligands for in vivo useAqueous media, room temp[7]
Kinetics of Various TCO Derivatives

The reactivity of TCO can be finely tuned by modifying its structure. Fusing additional rings to the cyclooctene (B146475) core increases ring strain, which can dramatically enhance reaction rates.[6] For instance, conformationally strained s-TCO derivatives exhibit ultra-fast kinetics, with rate constants reaching up to 3,300,000 M⁻¹s⁻¹.[8]

TCO DerivativeTetrazine PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Parent TCODipyridal tetrazine2000 (±400)[9]
Parent TCO3,6-diphenyl-s-tetrazine19.1 (± 1)[8]
d-TCO3,6-diphenyl-s-tetrazine520 (± 3)[8]
d-TCO3,6-dipyridyl-s-tetrazine (water soluble)366,000 (± 15,000)[10]
s-TCO3,6-dipyridyl-s-tetrazine (water soluble)3,300,000 (± 40,000)[8]
Hydrogen-substituted tetrazinesTCOup to 30,000[9]
Methyl-substituted tetrazinesTCO~1000[9]
Stability and Handling

While highly reactive TCO derivatives like s-TCO offer kinetic advantages, this can come at the cost of stability.[1] Some strained TCOs can isomerize to the less reactive cis-cyclooctene, particularly in the presence of high thiol concentrations.[1][11] However, derivatives such as d-TCO have been engineered for improved stability in aqueous solutions and blood serum while maintaining excellent reactivity.[10] For long-term storage, highly reactive TCO reagents can be protected as stable silver (I) metal complexes.[11]

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation process: first, labeling a protein with a TCO moiety, and second, conjugating it with a tetrazine-functionalized molecule.

G cluster_step1 Step 1: TCO Labeling cluster_step2 Step 2: Tetrazine Ligation A Prepare Protein Solution (1-5 mg/mL in amine-free buffer, pH 7-9) B Prepare TCO-NHS Ester (10 mM in anhydrous DMSO/DMF) A->B C Incubate Protein + TCO-NHS (20-fold molar excess of TCO) (60 min, room temperature) B->C D Quench Reaction (Add Tris-HCl to 50-100 mM) C->D E Purify TCO-labeled Protein (Spin desalting column) D->E F Mix TCO-Protein with Tetrazine-Molecule (1:1.5 molar ratio) E->F Proceed to Ligation G Incubate Mixture (30-120 min, room temp or 4°C) F->G H Monitor Reaction Progress (Disappearance of tetrazine color at 520 nm) G->H I Purify Final Conjugate (Size-Exclusion Chromatography) H->I

General experimental workflow for protein bioconjugation.
Protocol 1: Labeling Protein with TCO-NHS Ester

This protocol details the modification of primary amines (e.g., lysine (B10760008) residues) on a protein using a TCO-NHS ester.[4][12]

Materials:

  • Protein of interest

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4-8.0[12]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]

  • Spin desalting columns[4]

Methodology:

  • Protein Preparation : Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer.[12] If the stock buffer contains primary amines like Tris or glycine, exchange it for PBS using a spin desalting column.[9]

  • Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[12]

  • Labeling Reaction : Add a 20-fold molar excess of the TCO-NHS ester solution to the protein sample.[12] Incubate the reaction for 60 minutes at room temperature.[9][12]

  • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[9][12]

  • Purification : Remove excess, unreacted TCO reagent by buffer exchange using a spin desalting column equilibrated with the desired storage buffer.[9][12]

Protocol 2: TCO-Tetrazine Conjugation

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.[9][12]

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-labeled molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Reactant Preparation : Prepare the TCO-modified protein and the tetrazine-labeled molecule in the reaction buffer.

  • Ligation Reaction : Mix the TCO-protein with the tetrazine-molecule. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-containing molecule is recommended.[9][12]

  • Incubation : Incubate the reaction mixture for 30 to 120 minutes at room temperature or 4°C.[12] Longer incubation times may be needed for reactions at 4°C.[9] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color and its absorbance peak between 510 and 550 nm.[4][9]

  • Purification : If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC).[9] The purified conjugate can be stored at 4°C.[12]

References

Safety Operating Guide

Proper Disposal of (2E)-TCO-PNB Ester: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed procedures for the safe and proper disposal of (2E)-TCO-PNB ester (trans-cyclooctene-p-nitrophenyl ester), a reactive building block utilized in bioconjugation and click chemistry. Adherence to these protocols is crucial to ensure laboratory safety and environmental compliance. The information presented is synthesized from safety data sheets (SDS) and general best practices for handling reactive chemical compounds.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE) and are familiar with the chemical's hazards.

A. Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect from potential splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

B. Hazard Identification:

While some suppliers may not classify this compound as a hazardous substance, it is crucial to handle it with care due to its reactive nature. The p-nitrophenyl (PNB) ester group is amine-reactive, and the trans-cyclooctene (B1233481) (TCO) group is reactive with tetrazines.[1][2][3] Some safety data sheets for similar compounds indicate potential for skin and eye irritation.[4]

C. Storage and Stability:

This compound should be stored at -20°C in a sealed container, protected from moisture and light.[1][5] The TCO group can isomerize to the less reactive cis-cyclooctene (CCO), and therefore, long-term storage is not recommended.[1]

II. Step-by-Step Disposal Procedure for this compound

This procedure outlines the steps for the disposal of small, laboratory-scale quantities of the chemical.

A. Waste Classification:

Due to the presence of the p-nitrophenyl group, it is prudent to treat this compound as a potentially hazardous waste. The Environmental Protection Agency (EPA) has stringent regulations for "P-listed" chemicals, which are acutely hazardous.[6] While this compound itself is not explicitly on this list, related nitrophenyl compounds are. Therefore, a cautious approach is warranted.

B. In-Lab Waste Collection:

  • Original Container: Whenever possible, leave the chemical waste in its original container.[7] This ensures clear labeling and prevents accidental mixing with incompatible chemicals.

  • Waste Labeling: If transferring to a new container, ensure it is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

C. Final Disposal:

  • All chemical waste, including this compound, must be disposed of through your institution's approved hazardous waste disposal program.[7][8][9]

  • Contact your EHS office for specific instructions on collection schedules and container requirements.

III. Disposal of Contaminated Materials

Any materials that come into contact with this compound must also be disposed of as hazardous waste.

A. Sharps and Glassware:

  • Contaminated sharps (e.g., needles, Pasteur pipettes) should be placed in a designated sharps container for hazardous chemical waste.

  • Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as hazardous waste. After rinsing, the glassware can be washed according to standard laboratory procedures.

B. Consumables:

  • Gloves, weighing boats, and other disposable materials contaminated with this compound should be collected in a sealed, labeled bag or container for hazardous waste disposal.[6]

IV. Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collection: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Disclaimer: This guide provides general recommendations for the proper disposal of this compound. Always consult your institution's specific safety and disposal protocols and the manufacturer's safety data sheet for the most accurate and up-to-date information. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.

Data and Workflow Visualization

To further clarify the disposal process, the following tables and diagrams provide a summary of key information and workflows.

Quantitative Data Summary
PropertyValueReference
Molecular Formula C15H17NO5[1][10]
Molecular Weight 291.3 g/mol [1][3][10]
CAS Number 1438415-89-4[1][2][3]
Storage Temperature -20°C[1][5]
Experimental Protocols and Workflows

Disposal Workflow for this compound

cluster_prep Preparation cluster_disposal Disposal of Chemical cluster_contaminated Disposal of Contaminated Materials A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Keep in Original Labeled Container A->B Begin Disposal F Sharps/Glassware: Place in Sharps Container or Triple-Rinse A->F Begin Disposal H Consumables (Gloves, etc.): Collect in Labeled Hazardous Waste Bag A->H Begin Disposal D Segregate from Other Waste Streams B->D C If Transferring, Label as 'Hazardous Waste: this compound' C->D E Contact Institutional EHS for Pickup D->E G Collect Rinsate as Hazardous Waste F->G

Caption: Workflow for the safe disposal of this compound and contaminated materials.

Spill Response Workflow

Spill Spill Occurs Evacuate Evacuate and Ventilate Area Spill->Evacuate Contain Contain Spill with Inert Absorbent Evacuate->Contain Collect Collect Absorbed Material into Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste via EHS Decontaminate->Dispose

Caption: Step-by-step procedure for managing a spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.